2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline
Description
The exact mass of the compound 2-(ethylthio)-6-methoxy-4-methylquinazoline is 234.08268425 g/mol and the complexity rating of the compound is 227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethylsulfanyl-6-methoxy-4-methylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-4-16-12-13-8(2)10-7-9(15-3)5-6-11(10)14-12/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZFLCIOQPWUFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=C(C=CC2=N1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Whitepaper on 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline: Nomenclature, Synthesis, and High-Throughput Screening Applications
Executive Summary
The compound 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline (CAS: 371927-93-4) represents a highly specialized heterocyclic scaffold utilized extensively in modern drug discovery and high-throughput screening (HTS) libraries [1]. Characterized by its substituted quinazoline core, this molecule serves as a privileged structure for probing protein-protein interactions, kinase inhibition, and antimicrobial targets. This whitepaper provides an in-depth analysis of its IUPAC nomenclature, physicochemical properties, mechanistic synthetic pathways, and its established role in biological assays.
Chemical Identity & IUPAC Nomenclature Framework
The structural identity of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline is rooted in the systematic rules defined by the International Union of Pure and Applied Chemistry (IUPAC). The nomenclature deconstructs into a core bicyclic system and three distinct functional groups.
Nomenclature Deconstruction
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Core Scaffold (Quinazoline): A fused bicyclic system consisting of a benzene ring and a pyrimidine ring. Numbering begins at the pyrimidine nitrogen (N1), proceeds to the carbon between the nitrogens (C2), the second nitrogen (N3), and the adjacent carbon (C4). The fused benzene ring carbons are numbered C5 through C8.
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C2 Substituent (-S-CH₂CH₃): An ethylsulfanyl (or ethylthio) group. The sulfur atom is directly attached to the C2 position of the pyrimidine ring.
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C4 Substituent (-CH₃): A methyl group attached to the C4 position, providing steric bulk that often influences the molecule's binding conformation in enzymatic pockets.
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C6 Substituent (-O-CH₃): A methoxy group attached to the C6 position of the benzene ring, acting as an electron-donating group via resonance, which modulates the electron density of the entire quinazoline pharmacophore.
Quantitative Physicochemical Data
To facilitate compound tracking and computational modeling, the quantitative data for this molecule is summarized below [1]:
| Property | Value |
| IUPAC Name | 2-(ethylsulfanyl)-6-methoxy-4-methylquinazoline |
| CAS Registry Number | 371927-93-4 |
| Molecular Formula | C₁₂H₁₄N₂OS |
| Molecular Weight | 234.32 g/mol |
| InChIKey | ZIZFLCIOQPWUFU-UHFFFAOYSA-N |
| SMILES String | CCSC1=NC(=C2C=C(C=CC2=N1)OC)C |
Synthetic Methodology & Reaction Causality
The synthesis of 2-alkylsulfanyl-4-alkyl-6-alkoxyquinazolines requires a highly regioselective approach to ensure the correct placement of substituents [2, 3]. The optimal synthetic route involves a two-phase process: the construction of a 2-thione intermediate, followed by regioselective S-alkylation.
Phase 1: Cyclization to form the Quinazoline-2-thione Core
Objective: Construct the bicyclic quinazoline ring from an acyclic precursor.
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Reagent Preparation: Dissolve 1.0 equivalent of 2-amino-5-methoxyacetophenone in glacial acetic acid.
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Causality: Acetic acid serves a dual purpose as both the solvent and the acidic catalyst. The acid protonates the carbonyl oxygen of the acetophenone, increasing its electrophilicity for the subsequent nucleophilic attack.
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Thiocyanate Addition: Add 1.5 equivalents of ammonium thiocyanate ( NH4SCN ) and heat the mixture to reflux (approx. 118°C) for 4-6 hours.
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Causality: The thiocyanate ion attacks the activated carbonyl, followed by an intramolecular condensation involving the primary amine. This cascade yields the stable 2-mercapto (or 2-thione) intermediate.
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Self-Validating Isolation: Cool the reaction to room temperature and pour over crushed ice.
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Validation: The successful formation of the intermediate is visually validated by the rapid precipitation of a distinct yellow solid (6-methoxy-4-methylquinazoline-2-thione). Filter, wash with distilled water to neutralize residual acid, and dry under vacuum.
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Phase 2: Regioselective S-Alkylation
Objective: Alkylate the sulfur atom while preventing unwanted N-alkylation.
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Deprotonation: Suspend the intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) and add 1.2 equivalents of anhydrous potassium carbonate ( K2CO3 ). Stir for 30 minutes.
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Causality: K2CO3 is a mild base that selectively deprotonates the thiol group. Because the resulting thiolate anion is a softer, more polarizable nucleophile than the pyrimidine nitrogens, it dictates a strong preference for S-alkylation under these conditions.
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Alkylation: Dropwise add 1.1 equivalents of ethyl bromide ( CH3CH2Br ) and stir at room temperature for 12 hours.
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Causality: Ethyl bromide undergoes an SN2 substitution with the thiolate. DMF, a polar aprotic solvent, is specifically chosen because it leaves the thiolate anion unsolvated and highly reactive, accelerating the SN2 pathway.
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Purification: Quench with ice water, extract with ethyl acetate, and purify via silica gel flash chromatography (Hexane:Ethyl Acetate). Reaction completion is self-validated by TLC showing the complete consumption of the highly polar thione intermediate.
Synthetic pathway of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline via S-alkylation.
Biological Significance & High-Throughput Screening (HTS)
The quinazoline scaffold is a well-documented "privileged structure" in medicinal chemistry, frequently exhibiting high binding affinities across diverse biological targets [2]. Because of its favorable physicochemical properties (Lipinski's Rule of 5 compliance) and structural rigidity, 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline has been included in numerous high-throughput screening (HTS) libraries to identify novel therapeutic leads [1].
HTS Bioassay Profiles
The compound has been evaluated in several critical biological assays, demonstrating its utility in probing complex cellular mechanisms:
| Assay Target / Mechanism | Biological Relevance | Screening Source |
| GIV GBA-motif / Galpha-i Interaction | Disrupting protein-protein interactions involved in cancer metastasis and cell signaling. | ICCB-Longwood/NSRB Screening Facility, Harvard Medical School |
| LtaS Inhibition (S. aureus) | Targeting lipoteichoic acid synthase (LtaS) to inhibit bacterial cell wall synthesis (antibacterial). | ICCB-Longwood/NSRB Screening Facility, Harvard Medical School |
| mHTT-CaM Interaction | Abrogating mutant Huntingtin (mHTT) and Calmodulin interactions for Huntington's disease therapeutics. | KUHTS-Muma KU-CaM-Htt INH-01 |
| Viral RNA Polymerase Binding | Inhibiting viral replication machinery (e.g., Poliovirus Polymerase). | ICCB-Longwood/NSRB Screening Facility, Harvard Medical School |
The broad inclusion of this compound in these assays highlights the versatility of the 2-alkylsulfanyl quinazoline core. The methoxy group at C6 provides a hydrogen bond acceptor, while the ethylsulfanyl group at C2 offers lipophilic interactions crucial for anchoring the molecule within hydrophobic protein pockets.
High-Throughput Screening (HTS) workflow evaluating the quinazoline derivative.
References
- Chemsrc. "CAS#:371927-93-4 | 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline Chemical & Physical Properties and Bioassays." Chemsrc Chemical Database.
- IntechOpen. "Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application." IntechOpen Publications, 2019.
- ResearchGate. "Quinazoline derivatives: Synthesis and bioactivities." ResearchGate Scientific Publications, 2013.
Engineering 2-Ethylsulfanyl Quinazoline Derivatives: Synthesis, Mechanistic Profiling, and Therapeutic Applications
Executive Summary
As a Senior Application Scientist specializing in heterocyclic drug discovery, I have observed that the quinazoline scaffold remains one of the most privileged structures in medicinal chemistry. Among its diverse functionalizations, the 2-ethylsulfanyl (or 2-ethylthio) substitution has recently emerged as a critical pharmacophore. This in-depth technical guide explores the structural rationale, self-validating synthetic protocols, and pharmacological mechanisms of 2-ethylsulfanyl quinazoline derivatives, with a specific focus on their breakthrough application as antitubercular agents targeting the cytochrome bc1 complex.
Structural Rationale: The 2-Ethylsulfanyl Advantage
The strategic placement of an ethylsulfanyl group at the C2 position of the quinazoline ring is not arbitrary; it is driven by precise physicochemical requirements.
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Lipophilicity and Membrane Penetration: Unlike the more rigid 2-methylthio counterpart, the ethyl chain provides a subtle increase in lipophilicity ( logP ) and rotational freedom. This is critical for penetrating the highly hydrophobic, mycolic acid-rich cell wall of Mycobacterium tuberculosis [1].
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Electronic Effects: The sulfur atom acts as a soft nucleophile and an electron-donating group via resonance, which stabilizes the quinazoline core while modulating the basicity of the N1 and N3 nitrogens. This fine-tuning is essential for optimal binding within the hydrophobic pockets of target enzymes.
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Metabolic Stability: The thioether linkage is relatively stable against rapid oxidative cleavage compared to simple ether linkages, ensuring a longer half-life in vivo.
Synthetic Methodologies & Self-Validating Protocols
The synthesis of 2-ethylsulfanyl quinazolines typically proceeds via a two-step activation process: S-alkylation followed by C4-chlorination. Below are the field-proven, step-by-step methodologies.
Protocol 1: Green Synthesis of 2-(Ethylthio)quinazolin-4(3H)-one
Traditional S-alkylation relies on volatile organic solvents and prolonged reflux. By transitioning to Polyethylene Glycol 600 (PEG-600) under microwave irradiation, we achieve a homogeneous, solvent-free-like melt [2].
Causality Insight: PEG-600 acts as both a green solvent and a mild phase-transfer catalyst. It stabilizes the potassium salt of the 2-thioquinazolinone, accelerating the nucleophilic attack on the alkylating agent. Furthermore, we utilize K2CO3 instead of NaOH . A strong base like NaOH can promote unwanted ring-opening of the quinazolinone core via nucleophilic attack at the C4 carbonyl. K2CO3 is mild yet sufficient to deprotonate the highly acidic 2-thiol ( pKa≈8.5 ) without degrading the heterocycle.
Step-by-Step Procedure:
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Preparation: In a 50 mL microwave-safe vessel, suspend 2-thioxoquinazolin-4(3H)-one (10 mmol) and anhydrous K2CO3 (12 mmol) in 5 mL of PEG-600.
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Alkylation: Add diethyl sulfate (11 mmol) dropwise to the suspension.
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Irradiation: Subject the mixture to microwave irradiation (300 W) for 10–15 minutes.
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Validation (TLC): Monitor the reaction via TLC (Silica gel, Hexane:Ethyl Acetate 7:3). The disappearance of the starting material ( Rf≈0.2 ) and the formation of a new UV-active spot ( Rf≈0.6 ) validates reaction completion.
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Workup: Pour the mixture into 50 mL of ice-cold water. The PEG-600 dissolves completely, causing the highly hydrophobic 2-(ethylthio)quinazolin-4(3H)-one to precipitate.
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Purification: Filter the white solid, wash with cold water, and recrystallize from ethanol to yield pure product (Yield: >85%).
Protocol 2: Activation to 4-Chloro-2-(ethylthio)quinazoline
To functionalize the C4 position (e.g., for amination), the C4-carbonyl must be converted into a leaving group.
Causality Insight: Phosphorus oxychloride ( POCl3 ) alone is often sluggish for this transformation. The addition of catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride) in situ. This highly electrophilic species attacks the tautomeric enol form of the quinazolinone, converting the hydroxyl group into a superior leaving group, which is subsequently displaced by a chloride ion.
Step-by-Step Procedure:
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Reagent Mixing: In a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, add 2-(ethylthio)quinazolin-4(3H)-one (5 mmol) and POCl3 (15 mL).
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Catalysis: Add 3 drops of anhydrous DMF.
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Reflux: Heat the mixture to gentle reflux (105°C) for 3 hours. The suspension will become a clear, dark solution as the starting material is consumed.
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Quenching (Critical Step): Cool the flask to room temperature. Carefully and slowly pour the mixture over 100 g of crushed ice with vigorous stirring.
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Why? POCl3 reacts violently with water. Slow addition controls the thermal runaway, preventing the hydrolysis of the newly formed C-Cl bond back to the quinazolinone, which would drastically reduce the yield.
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Extraction: Extract the aqueous mixture with Dichloromethane ( 3×30 mL). Wash the combined organic layers with saturated NaHCO3 to neutralize residual acid, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to afford 4-chloro-2-(ethylthio)quinazoline.
Synthetic workflow for 2-ethylthio-4-aminoquinazoline derivatives.
Pharmacological Profiling: Targeting Mycobacterium tuberculosis
Recent whole-genome sequencing and bioenergetic analyses have positioned 2-ethylthio-4-methylaminoquinazoline derivatives as highly potent antitubercular agents. According to Lupien et al. [1], these compounds disrupt the mycobacterial electron transport chain by targeting the cytochrome bc1 complex .
Mechanistic Causality: The cytochrome bc1 complex is essential for ATP production in M. tuberculosis. The 2-ethylthio quinazoline derivatives act as dual-subunit inhibitors. They bind to the stigmatellin pocket, affecting both the QcrB subunit (cytochrome b) and the QcrA subunit (Rieske iron-sulfur protein). This dual-binding mechanism is highly advantageous because it raises the genetic barrier to resistance. When the bc1 complex is inhibited, the bacteria suffer rapid ATP depletion and a severe decrease in oxygen consumption. As a compensatory survival mechanism, the bacteria overexpress cytochrome bd oxidase; however, this is insufficient to prevent bacteriostasis.
Mechanism of action: Cytochrome bc1 inhibition by 2-ethylthio quinazolines.
Quantitative Data Analysis
The table below summarizes the biological efficacy and toxicity profiles of key 2-ethylsulfanyl quinazoline derivatives, highlighting their high therapeutic index.
| Compound ID / Name | C2 Substitution | C4 Substitution | Target Organism | Activity (MIC) | Cytotoxicity ( TD50 HepG2) | Reference |
| 11626252 | 2-Ethylthio | 4-Methylamino | M. tuberculosis H37Rv | 0.02 – 0.09 μg/mL | ≥ 5.0 μg/mL | [1] |
| 11626142 | 2-Ethylthio | 4-Methylamino | M. tuberculosis H37Rv | < 0.09 μg/mL | ≥ 5.0 μg/mL | [1] |
| Compound 2b | 2-Ethylsulfanyl | Oxo (Lactam) | In vivo (Rat models) | Analgesic Active | N/A | [2] |
Conclusion
The 2-ethylsulfanyl substitution on the quinazoline core is a prime example of how subtle structural modifications can yield profound pharmacological benefits. By utilizing robust, green synthetic methodologies to generate these derivatives, and leveraging their unique ability to inhibit the mycobacterial cytochrome bc1 complex, researchers are well-positioned to develop the next generation of therapeutics against multi-drug resistant tuberculosis (MDR-TB) and other complex pathologies.
References
-
Lupien, A., Foo, C. S., Savina, S., Vocat, A., Piton, J., Monakhova, N., Benjak, A., Lamprecht, D. A., Steyn, A. J. C., Pethe, K., Makarov, V. A., & Cole, S. T. (2020). New 2-Ethylthio-4-methylaminoquinazoline derivatives inhibiting two subunits of cytochrome bc1 in Mycobacterium tuberculosis. PLoS Pathogens, 16(1), e1008270.[Link]
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Reddy, B. S., Naidu, A., & Dubey, P. K. (2012). A Green and Facile Synthesis of 2-Alkylsulfanyl-3H-Quinazolin-4-One. Asian Journal of Chemistry, 25(5), 2644-2646.[Link]
Engineering 6-Methoxy-4-Methyl-Quinazoline Thioether Analogs: A Technical Guide to TRPML Channel Modulators
Executive Summary
The 6-methoxy-4-methyl-quinazoline thioether scaffold represents a highly specialized class of small molecules with profound implications in ion channel modulation. Unlike traditional quinazoline derivatives (such as gefitinib or erlotinib) which act as ATP-competitive kinase inhibitors, the unique substitution pattern of this scaffold shifts its pharmacological profile toward the modulation of Transient Receptor Potential Mucolipin (TRPML) channels. The prototypical compound in this class, WAY-325104 (2-benzylsulfanyl-6-methoxy-4-methylquinazoline), has emerged as a critical tool for investigating lysosomal storage diseases, neurodegeneration, and oxidative stress[1].
This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) causality, mechanistic pathways, and self-validating experimental protocols required to synthesize and evaluate these analogs.
Chemical Architecture & SAR Causality
The pharmacological divergence of 6-methoxy-4-methyl-quinazoline thioethers from classical kinase inhibitors is driven by three deliberate structural features:
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The 4-Methyl Group (Steric Gatekeeper): In classical EGFR inhibitors, the 4-position of the quinazoline ring is typically occupied by a bulky aniline group that occupies the ATP-binding pocket. Replacing this with a compact, electron-donating methyl group introduces a steric clash that drastically reduces kinase affinity, effectively eliminating off-target kinase inhibition.
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The 6-Methoxy Group (Electronic Modulator): The methoxy group acts as a hydrogen bond acceptor and enriches the electron density of the quinazoline core. This electronic tuning is essential for stabilizing the molecule within the hydrophilic vestibule of the TRPML channel.
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The 2-Thioether Linkage (Hydrophobic Projector): The sulfur atom is the linchpin of this scaffold. Compared to an ether (-O-) or amine (-NH-) linkage, the thioether (-S-) provides a distinct ~105° bond angle and higher polarizability. This specific geometry projects the attached alkyl or aryl group (e.g., a benzyl ring) deep into the hydrophobic allosteric binding pocket of the TRPML channel, locking it into an open conformation[2].
Mechanism of Action: The TRPML-TFEB Axis
TRPML1 is a principal Ca2+ release channel localized on the membrane of endosomes and lysosomes. Mutations or dysfunctions in TRPML1 lead to impaired lysosomal trafficking and lipid accumulation, the hallmark of lysosomal storage diseases (LSDs)[1].
When a 6-methoxy-4-methyl-quinazoline thioether analog binds to TRPML1, it acts as a positive allosteric modulator. The resulting efflux of lysosomal Ca2+ activates the calcium-dependent phosphatase Calcineurin . Calcineurin subsequently dephosphorylates the Transcription Factor EB (TFEB), unmasking its nuclear localization signal. Once in the nucleus, TFEB binds to the Coordinated Lysosomal Expression and Regulation (CLEAR) network, driving the biogenesis of new lysosomes and upregulating autophagy.
TRPML1 activation pathway driven by quinazoline thioether modulators.
Quantitative Structure-Activity Data
The nature of the R-group attached to the 2-thioether position dictates the lipophilicity and target engagement of the analog. Below is a comparative profile of known derivatives within this chemical space.
| Compound Name / Synonym | CAS Number | R-Group (Thioether) | Primary Application / Target | Molecular Weight |
| WAY-325104 | 500272-00-4 | Benzyl (-CH₂-C₆H₅) | TRPML Modulator, Neuroprotection[3] | 296.39 g/mol |
| 2-Ethylsulfanyl Analog | 371927-93-4 | Ethyl (-CH₂-CH₃) | Structural Intermediate / Probe[4] | 234.32 g/mol |
| Corr-3a (Variant Core) | 362000-44-0 | Benzimidazol-2-yl | CFTR Corrector (Phenotypic variant)[5] | 445.50 g/mol |
Note: The benzyl substitution in WAY-325104 provides the optimal balance of steric bulk and lipophilicity required for TRPML1 activation compared to shorter aliphatic chains.
Validated Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical causality checkpoints.
Synthesis & Regioselective S-Alkylation
The synthesis of these analogs relies on the regioselective S-alkylation of a 2-mercapto-quinazoline intermediate.
Protocol:
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Thio-substitution: React 2-chloro-6-methoxy-4-methylquinazoline with thiourea in refluxing ethanol. Causality: Thiourea is preferred over sodium hydrosulfide (NaSH) as it prevents the formation of symmetric sulfide dimers, yielding the pure 2-mercapto intermediate upon basic hydrolysis.
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S-Alkylation: Dissolve the 2-mercapto intermediate in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of Potassium Carbonate ( K2CO3 ) and 1.1 equivalents of the desired alkyl halide (e.g., benzyl bromide for WAY-325104).
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Reaction Control: Stir at room temperature for 4 hours. Causality: Using a weak base ( K2CO3 ) at room temperature is critical. Stronger bases (like NaH) or elevated temperatures will lead to competing N-alkylation at the quinazoline ring nitrogen, destroying the required pharmacophore.
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Validation: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography. Validate regioselectivity via 2D-NMR (HMBC); the thioether protons should show long-range coupling to the C2 carbon of the quinazoline ring, not the ring nitrogen.
Step-by-step synthetic logic for generating quinazoline thioether analogs.
Whole-Endolysosome Patch-Clamp Electrophysiology
To validate the TRPML1 modulating activity of synthesized analogs (like WAY-325104), standard whole-cell patch-clamp is insufficient because TRPML1 is an intracellular channel.
Protocol:
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Lysosomal Enlargement: Treat HEK293T cells (stably expressing TRPML1) with 1 µM Vacuolin-1 for 2-4 hours. Causality: Native lysosomes are <0.5 µm in diameter, making patch-pipette sealing physically impossible. Vacuolin-1 fuses lysosomes into enlarged vacuoles (1-3 µm) without altering TRPML1 channel kinetics.
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Vacuole Isolation: Mechanically lyse the cells using a glass Dounce homogenizer in a specialized internal solution (140 mM K-Gluconate, 4 mM NaCl, 1 mM EGTA, 2 mM MgCl2 ).
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Electrophysiological Recording: Form a gigaseal (>10 GΩ) on an isolated enlarged lysosome using a borosilicate glass pipette. Break into the whole-endolysosome configuration.
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Compound Application: Perfuse the bath with 10 µM of the quinazoline thioether analog.
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Validation Checkpoint: A successful TRPML1 activation will manifest as a robust, inwardly rectifying current. To prove target specificity, co-apply a known TRPML1 antagonist (e.g., ML-SI3); the current must return to baseline, validating that the analog's effect is strictly TRPML-mediated.
Conclusion
The 6-methoxy-4-methyl-quinazoline thioether class, spearheaded by WAY-325104, represents a masterclass in rational chemical design[6]. By utilizing steric hindrance to abolish kinase activity and leveraging the unique geometry of the thioether bond to engage lysosomal ion channels, these molecules provide researchers with powerful tools to manipulate the autophagy-lysosome pathway. Strict adherence to regioselective synthesis and specialized endolysosomal electrophysiology is paramount for the successful development and validation of next-generation analogs.
References
-
Tebubio. "2-benzylsulfanyl-6-methoxy-4-methylquinazoline - 50 mg." Tebubio Catalog. Available at:[Link]
-
DC Chemicals. "WAY-325104 | CAS 500272-00-4." DC Chemicals Database. Available at:[Link]
-
Chemsrc. "CAS#:371927-93-4 | 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline." Chemsrc Properties Database. Available at:[Link]
Sources
- 1. tebubio.com [tebubio.com]
- 2. tebubio.com [tebubio.com]
- 3. WAY-325104 |CAS 500272-00-4|DC Chemicals [dcchemicals.com]
- 4. CAS#:371927-93-4 | 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline | Chemsrc [chemsrc.com]
- 5. exchemistry.com [exchemistry.com]
- 6. WAY-325104 |CAS 500272-00-4|DC Chemicals [dcchemicals.com]
Methodological & Application
Synthesis of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline
Application Note: Synthesis and Regioselective S-Alkylation of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline
Introduction & Strategic Overview
The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its kinase inhibitory and anti-inflammatory properties. Specifically, 2-alkylthio-quinazolines serve as critical intermediates and active pharmaceutical ingredients (APIs). This application note details a robust, two-step synthetic protocol for 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline (CAS#: 371927-93-4). Designed for drug development professionals, this methodology emphasizes atom economy, scalability, and strict regiocontrol during the alkylation phase.
Mechanistic Rationale & Reaction Logic
Step 1: De Novo Pyrimidine Ring Formation
The synthesis initiates with the condensation of 2-amino-5-methoxyacetophenone with thiourea. Unlike older methods employing highly toxic thiophosgene or carbon disulfide, thiourea acts as a safe, bifunctional cyclization reagent[1]. Under acidic reflux (e.g., HCl in ethanol), the primary amine of the acetophenone attacks the thiourea carbon. Subsequent intramolecular cyclization occurs via the nucleophilic attack of the intermediate thioureido nitrogen onto the ketone carbonyl. This is followed by dehydration and loss of ammonia to yield the thermodynamically stable 6-methoxy-4-methylquinazoline-2(1H)-thione[2].
Step 2: Regioselective S-Alkylation via HSAB Theory
The intermediate quinazoline-2-thione exists in a tautomeric equilibrium (thione ⇌ thiol). Deprotonation with a mild base (K₂CO₃) generates an ambident anion where the negative charge is delocalized across the N-C-S triad. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is highly polarizable and acts as a "soft" nucleophile[3]. When reacted with iodoethane (a "soft" electrophile), orbital overlap is maximized at the sulfur center, driving near-exclusive S-alkylation over N-alkylation[3]. The use of a polar aprotic solvent like DMF further enhances the nucleophilicity of the thiolate anion by leaving it poorly solvated and highly reactive.
Synthetic workflow for 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline.
Regioselectivity governed by Hard-Soft Acid-Base (HSAB) theory.
Experimental Protocols
To ensure the protocol is a self-validating system, in-process controls (IPC) via Thin Layer Chromatography (TLC) and post-reaction Nuclear Magnetic Resonance (NMR) verification steps are integrated directly into the workflow.
Protocol A: Synthesis of 6-Methoxy-4-methylquinazoline-2(1H)-thione
Reagents:
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2-Amino-5-methoxyacetophenone: 1.0 eq (10 mmol, 1.65 g)
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Thiourea: 1.5 eq (15 mmol, 1.14 g)
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Concentrated HCl: 0.5 mL (Catalyst)
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Absolute Ethanol: 25 mL
Step-by-Step Procedure:
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Initiation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 2-amino-5-methoxyacetophenone and absolute ethanol.
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Activation: Add thiourea followed by the dropwise addition of concentrated HCl. Causality Note: The acid protonates the ketone carbonyl, increasing its electrophilicity and lowering the activation energy barrier for the subsequent intramolecular ring closure[1].
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Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4-6 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 1:1).
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Precipitation: Upon complete consumption of the starting material, remove the flask from heat and cool to 0°C in an ice bath to force precipitation of the product.
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Workup: Filter the resulting solid under vacuum. Wash the filter cake sequentially with cold ethanol (2 x 10 mL) and distilled water (20 mL) to remove unreacted thiourea and residual acid.
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Drying: Dry the solid in a vacuum oven at 50°C overnight to afford the thione intermediate.
Protocol B: Regioselective S-Alkylation
Reagents:
-
6-Methoxy-4-methylquinazoline-2(1H)-thione: 1.0 eq (5 mmol, 1.03 g)
-
Iodoethane (Ethyl iodide): 1.2 eq (6 mmol, 0.48 mL)
-
Potassium carbonate (K₂CO₃), anhydrous: 2.0 eq (10 mmol, 1.38 g)
-
Anhydrous N,N-Dimethylformamide (DMF): 15 mL
Step-by-Step Procedure:
-
Deprotonation: Suspend the thione intermediate in anhydrous DMF in a 50 mL flask. Add finely powdered, anhydrous K₂CO₃. Stir at room temperature (25°C) for 30 minutes to ensure complete generation of the ambident thiolate anion[3].
-
Alkylation: Add iodoethane dropwise via syringe. Maintain stirring at 25°C for 2-3 hours. Causality Note: Strict temperature control (avoiding heat) is critical here. Elevated temperatures can provide the activation energy required for the harder nitrogen nucleophile to react, eroding the S-alkylation regioselectivity.
-
Quenching: Pour the reaction mixture into 100 mL of vigorously stirred, ice-cold distilled water. The hydrophobic S-alkylated product will precipitate as a solid.
-
Extraction & Washing: Extract the aqueous suspension with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 30 mL) to completely partition out the DMF.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol to yield the pure 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline.
Data Presentation & Analytical Validation
The following table summarizes the expected quantitative outcomes and the critical NMR markers required to self-validate the success and regiochemistry of the synthesis.
| Parameter | Protocol A (Cyclization) | Protocol B (S-Alkylation) |
| Target Compound | 6-Methoxy-4-methylquinazoline-2(1H)-thione | 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline |
| Expected Yield | 78 - 85% | 88 - 92% |
| Physical Appearance | Pale yellow powder | Off-white crystalline solid |
| Key ¹H-NMR Marker | Broad singlet ~12.5 ppm (NH/SH tautomer) | Quartet ~3.2 ppm (S-CH₂), Triplet ~1.4 ppm (CH₃) |
| Regiochemical Proof | N/A | Absence of an N-CH₂ signal (~4.0 - 4.2 ppm) definitively confirms exclusive S-alkylation. |
References
[3] Title: (PDF) Synthesis of 2-methylquinazoline-4-thione with the purpose of alkylation of 3-propyl 2-methylquinazoline-4-thione with alkylating agents Source: ResearchGate URL:
[1] Title: US7928111B2 - Compounds including substituted thienopyrimidinone derivatives as ligands for modulating chemosensory receptors Source: Google Patents URL:
[2] Title: A Simple Metal-Free Cyclization for the Synthesis of 4-Methylene-3-Substituted Quinazolinone and Quinazolinthione Derivatives: Experiment and Theory Source: PMC (nih.gov) URL:
Sources
- 1. US7928111B2 - Compounds including substituted thienopyrimidinone derivatives as ligands for modulating chemosensory receptors - Google Patents [patents.google.com]
- 2. A Simple Metal-Free Cyclization for the Synthesis of 4-Methylene-3-Substituted Quinazolinone and Quinazolinthione Derivatives: Experiment and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Topic: Strategic Synthesis of 2-Ethylthio Quinazoline Derivatives: Reagents and Methodologies
An Application Note and Protocol Guide for Researchers
Abstract
Quinazoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization at the C2 position, particularly with thioether linkages, is a well-established strategy for modulating the pharmacological profile of these scaffolds. This application note provides a detailed, experience-driven guide for the synthesis of 2-ethylthio quinazoline derivatives. We will dissect the critical two-step synthetic pathway, focusing on the selection rationale of key reagents and providing robust, step-by-step protocols for both the formation of the essential 2-mercaptoquinazolin-4(3H)-one intermediate and its subsequent S-alkylation.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in drug discovery.[2] Its planar structure and versatile sites for substitution allow for fine-tuning of its interaction with various biological targets. The introduction of an ethylthio group at the 2-position can enhance properties such as lipophilicity and metabolic stability, or serve as a handle for further chemical elaboration.[3] This guide is designed for researchers in drug development and organic synthesis, offering a comprehensive and practical framework for accessing these valuable compounds.
Synthetic Strategy: A Two-Stage Approach
The most reliable and common route to 2-ethylthio quinazoline derivatives involves a two-stage process. This strategy offers high yields and a modular approach, allowing for variation in the starting materials to generate diverse libraries of compounds.
-
Stage 1: Synthesis of the Core Intermediate. The foundational step is the synthesis of a 2-mercaptoquinazolin-4(3H)-one from an appropriate anthranilic acid derivative.
-
Stage 2: S-Alkylation. The thiol group of the intermediate is then selectively alkylated using an ethylating agent to yield the final 2-ethylthio product.
The overall workflow is depicted below.
Caption: General workflow for the two-stage synthesis of 2-ethylthio quinazoline derivatives.
Stage 1 Protocol: Synthesis of 2-Mercapto-3-butyl-6-methylquinazolin-4(3H)-one
This protocol is adapted from established methodologies and demonstrates the synthesis of a representative 2-mercaptoquinazoline intermediate.[4] The choice of 2-amino-5-methylbenzoic acid and butyl isothiocyanate will yield a specific intermediate, but the principle is broadly applicable.
Reagents and Materials
| Reagent/Material | Purpose | Typical Molar Eq. | Notes |
| 2-Amino-5-methylbenzoic acid | Starting Material | 1.0 | The primary building block for the quinazoline ring. |
| Butyl isothiocyanate | Carbon & Sulfur Source | 1.0 | Reacts with the amino group to form the thiourea intermediate necessary for cyclization. |
| Triethylamine (Et3N) | Base | ~0.5 | Catalyzes the reaction and neutralizes any acidic byproducts. |
| Ethanol (EtOH) or DMF | Solvent | - | A polar solvent suitable for reflux conditions. |
| Ice/Water | Quenching/Precipitation | - | Used to precipitate the product from the reaction mixture. |
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-methylbenzoic acid (1.0 eq.) and butyl isothiocyanate (1.0 eq.) in absolute ethanol (approx. 3 mL per mmol of starting acid).
-
Base Addition: Add triethylamine (0.5 eq.) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing an ice/water slurry while stirring.
-
Isolation and Purification: The resulting solid precipitate is the desired 2-mercaptoquinazoline intermediate. Isolate the solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual salts or solvent.
-
Drying: Dry the purified solid product, for instance, in a vacuum oven at 50-60°C. The product can often be used in the next step without further purification.
Stage 2 Protocol: S-Alkylation for 3-Butyl-2-(ethylthio)-6-methylquinazolin-4(3H)-one
This stage involves the crucial S-alkylation step. The sulfur atom of the 2-mercapto group is a soft nucleophile and readily attacks the electrophilic ethyl group of the alkylating agent.
Reagents and Rationale
The choice of reagents is critical for achieving high selectivity and yield.
| Reagent/Material | Purpose & Rationale | Typical Molar Eq. |
| 2-Mercaptoquinazoline | Substrate | 1.0 |
| Ethyl Iodide or Ethyl Bromide | Ethylating Agent | 1.2 - 1.5 |
| Potassium Carbonate (K₂CO₃) | Base | 1.2 - 2.0 |
| N,N-Dimethylformamide (DMF) | Solvent | - |
| Tetrabutylammonium Bromide (TBAB) | Phase-Transfer Catalyst (Optional) | 0.1 |
S-Alkylation Reaction Mechanism
The reaction proceeds via a classic Sₙ2 mechanism.
Caption: Sₙ2 mechanism for the S-alkylation of the 2-mercaptoquinazoline intermediate.
Step-by-Step Protocol
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the 2-mercaptoquinazoline intermediate (1.0 eq.) in DMF (approx. 8 mL per mmol of substrate).
-
Base Addition: Add potassium carbonate (1.2 eq.) to the solution portion-wise over 5 minutes while stirring. Stir the mixture at room temperature for 15-20 minutes to ensure complete formation of the thiolate anion.
-
Alkylating Agent Addition: Add the ethylating agent (e.g., ethyl bromide or ethyl iodide, 1.5 eq.) dropwise to the reaction mixture.
-
Heating and Monitoring: Stir the reaction mixture and heat to 90°C for 12-18 hours.[4] Monitor the reaction's progress using TLC until the starting material is fully consumed.
-
Work-up and Isolation: After completion, cool the mixture to room temperature and pour it into an ice/water slurry. The crude product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure 2-ethylthio quinazoline derivative.[5]
Conclusion
The synthesis of 2-ethylthio quinazoline derivatives is a straightforward yet powerful method for generating compounds of significant medicinal interest. The two-stage approach, beginning with the formation of a 2-mercaptoquinazoline intermediate followed by a robust S-alkylation, provides a reliable and versatile synthetic route. Understanding the causal roles of the reagents—particularly the base and solvent system in the alkylation step—is paramount to achieving high yields and purity. The protocols and rationales provided herein serve as a comprehensive guide for researchers to successfully synthesize these valuable molecular scaffolds.
References
-
Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
-
Al-Obaid, A. M., et al. (2007). Synthesis of Some New Substituted 2-Mercaptoquinazoline Analogs as Potential Antimicrobial Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(2), 375-389. [Link]
-
Puligilla, B., & P, V. (2022). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Synthesis of Some New Substituted 2-Mercaptoquinazoline Analogs as Potential Antimicrobial Agents. (2007). Taylor & Francis Online. [Link]
-
Chen, Y., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 13(11), 1447. [Link]
-
Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019). IntechOpen. [Link]
-
Dey, S., et al. (2021). Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system. Catalysis Science & Technology, 11(15), 5228-5235. [Link]
-
Khalil, A. Kh. (2006). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 2-Mercaptoquinazolin-4(3 H )-One. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(11), 2533-2541. [Link]
-
Al-Obaid, A. M., et al. (2003). Substituted quinazolines, part 2. Synthesis and in-vitro anticancer evaluation of new 2-substituted mercapto-3H-quinazoline analogs. Archiv der Pharmazie, 336(4), 163-172. [Link]
-
Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. Retrieved March 12, 2026, from [Link]
-
Al-Salahi, R., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Molecules, 22(4), 654. [Link]
-
A short review on synthetic strategies towards quinazoline based anticancer drugs. (n.d.). Arkivoc. [Link]
-
Zhang, M., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 7(63), 39957-39979. [Link]
-
Synthesis of Quinazoline and Quinazolinone Derivatives. (2019). IntechOpen. [Link]
-
Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2018). International Journal of Innovative Research in Technology. [Link]
-
An Efficient and Convenient Synthesis of 2-Thio[5][6][7]triazolo[1,5-c]quinazoline and its Derivatives. (2006). ResearchGate. [Link]
Sources
2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline synthesis yield
Application Note: High-Yield Synthesis and Regioselective Alkylation of 2-Ethylsulfanyl-6-methoxy-4-methylquinazoline
Executive Summary & Application Context
The quinazoline core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of TRPML modulators, kinase inhibitors, and anti-inflammatory agents[1],[2]. Specifically, 2-alkylthio-4-methylquinazolines are critical intermediates and active pharmaceutical ingredients (APIs) whose efficacy relies heavily on the precise substitution pattern around the heterocyclic ring.
Synthesizing 2-ethylsulfanyl-6-methoxy-4-methylquinazoline presents a specific chemical challenge: achieving high regioselectivity during the alkylation of the quinazoline-2-thione intermediate. Because the intermediate exhibits thione-thiol tautomerism, alkylation can theoretically occur at the sulfur (S-alkylation) or the nitrogen (N-alkylation) atoms. This application note details a field-proven, self-validating two-step protocol that leverages Hard-Soft Acid-Base (HSAB) theory to drive >90% S-alkylation, ensuring maximum yield and purity[3].
Mechanistic Rationale & Regioselectivity
The synthesis is divided into two distinct mechanistic phases:
-
Cyclocondensation: The starting material, 1-(2-amino-5-methoxyphenyl)ethanone, is reacted with potassium thiocyanate (KSCN) under acidic conditions. The acid catalyzes the formation of a thiourea intermediate, which undergoes spontaneous intramolecular cyclization upon heating to yield the thermodynamically stable 6-methoxy-4-methylquinazoline-2(1H)-thione.
-
Kinetically Controlled S-Alkylation: The critical step is the introduction of the ethyl group. Under basic conditions (K₂CO₃), the thione is deprotonated. According to HSAB theory, the resulting thiolate anion is a "soft" nucleophile, while the amide nitrogen is a "hard" nucleophile. By pairing this with ethyl iodide—a "soft" electrophile—and utilizing a polar aprotic solvent like DMF, the reaction is kinetically driven toward S-alkylation[4].
Mechanistic rationale for regioselective S-alkylation over N-alkylation.
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation checkpoints (TLC and LC-MS) to ensure causality between experimental execution and successful product formation.
Step 1: Synthesis of 6-methoxy-4-methylquinazoline-2(1H)-thione
-
Objective: Construct the quinazoline-2-thione core.
-
Reagents: 1-(2-amino-5-methoxyphenyl)ethanone (10.0 mmol), Potassium thiocyanate (15.0 mmol), concentrated HCl (2.0 mL), Absolute Ethanol (30 mL).
-
Procedure:
-
Dissolve 1-(2-amino-5-methoxyphenyl)ethanone in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Add KSCN sequentially, followed by the dropwise addition of concentrated HCl. Causality Note: The dropwise addition prevents excessive exothermic degradation of the thiocyanate.
-
Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours.
-
Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The starting material spot (Rf ~0.6) should disappear, replaced by a highly UV-active product spot (Rf ~0.3).
-
Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold distilled water.
-
Filter the resulting yellow precipitate under vacuum, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 50°C overnight.
-
Step 2: Synthesis of 2-Ethylsulfanyl-6-methoxy-4-methylquinazoline
-
Objective: Regioselective S-alkylation of the thione intermediate.
-
Reagents: 6-methoxy-4-methylquinazoline-2(1H)-thione (5.0 mmol), Ethyl Iodide (5.5 mmol), Potassium Carbonate (7.5 mmol), Anhydrous DMF (15 mL).
-
Procedure:
-
Suspend the thione intermediate and finely powdered K₂CO₃ in 15 mL of anhydrous DMF. Stir at room temperature for 15 minutes. Causality Note: Pre-stirring ensures complete deprotonation to the thiolate anion before the electrophile is introduced.
-
Add ethyl iodide dropwise via syringe.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Validation Checkpoint: Monitor via LC-MS. The mass spectrum should show a single major peak corresponding to [M+H]+ = 249.1 m/z, confirming the addition of the ethyl group without over-alkylation.
-
Quench the reaction by pouring it into 50 mL of crushed ice water.
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Recrystallize the crude solid from hot ethanol to yield pure 2-ethylsulfanyl-6-methoxy-4-methylquinazoline as a crystalline solid.
-
Synthetic workflow for 2-ethylsulfanyl-6-methoxy-4-methylquinazoline.
Yield Optimization & Quantitative Analysis
The choice of base and solvent in Step 2 is the primary determinant of yield and regioselectivity. Strong bases (like NaOH) in protic solvents (like EtOH) disrupt the kinetic control, leading to competitive N-alkylation and lower isolated yields of the desired S-alkylated product. The optimization data below demonstrates why K₂CO₃ in DMF is the authoritative standard for this transformation.
Table 1: Optimization of S-Alkylation Conditions (Step 2)
| Entry | Base (1.5 eq) | Solvent | Temperature | Time | Isolated Yield (%) | Regioselectivity Notes |
| 1 | NaOH | Ethanol | Reflux (78°C) | 4h | 65% | Significant N-alkylation observed (~20%). |
| 2 | Et₃N | DCM | Room Temp | 12h | 45% | Incomplete reaction; poor solubility of thione. |
| 3 | K₂CO₃ | Acetone | Reflux (56°C) | 3h | 82% | Good S-selectivity, but requires heating. |
| 4 | K₂CO₃ | DMF | Room Temp | 2h | 94% | Optimal; >95% S-alkylation, rapid completion. |
Note: Yields represent isolated, recrystallized product. Purity was determined to be >98% via HPLC for Entry 4.
References
-
Tebubio. 2-benzylsulfanyl-6-methoxy-4-methylquinazoline. Retrieved from[1]
-
DC Chemicals. WAY-325104 | CAS 500272-00-4. Retrieved from[2]
-
MDPI. One-Pot Tandem Synthesis of 2-Arylquinazolines by a Multicomponent Cyclization Reaction. Retrieved from[4]
-
Organic Chemistry Portal. Synthesis of quinazolines. Retrieved from[3]
Sources
Application Note: Regioselective Preparation of 2-Alkylthio-4-methylquinazoline Derivatives
Executive Summary & Mechanistic Rationale
The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of targeted anti-cancer agents, particularly tyrosine kinase inhibitors. Among its functionalized derivatives, 2-alkylthio-4-methylquinazolines serve as critical intermediates and active pharmaceutical ingredients (APIs).
The synthesis of these derivatives is achieved through a highly robust, two-step protocol.
-
Cyclocondensation: The first step involves the reaction of 2-aminoacetophenone with potassium thiocyanate (KSCN) in an acidic medium. The acid catalyzes the nucleophilic addition of the amine to the thiocyanate, forming a transient thiourea intermediate that rapidly undergoes intramolecular cyclization (dehydration) to yield the 4-methylquinazoline-2(1H)-thione core[1].
-
Regioselective S-Alkylation: The resulting quinazoline-thione intermediate exhibits ambident reactivity due to tautomerization, where the negative charge of its anionic form is delocalized across the nitrogen and sulfur atoms[2]. According to Pearson’s Hard and Soft Acids and Bases (HSAB) principle, the sulfur atom acts as a "soft" nucleophile. By utilizing a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF), the intermediate is deprotonated to form a highly delocalized thiolate anion. When introduced to "soft" electrophiles (alkyl halides), the reaction is kinetically and thermodynamically driven toward S-alkylation, effectively suppressing unwanted N-alkylation byproducts[3].
Mechanistic Workflow
Fig 1. Mechanistic workflow for the regioselective synthesis of 2-alkylthio-4-methylquinazolines.
Experimental Design as a Self-Validating System
To ensure this protocol operates as a self-validating system, researchers must integrate specific In-Process Controls (IPCs):
-
Reaction Monitoring: The completion of the cyclocondensation (Step 1) is validated by Thin-Layer Chromatography (TLC). The disappearance of the 2-aminoacetophenone spot and the emergence of a highly UV-active spot (254 nm) with a lower Rf value confirms pyrimidine ring formation.
-
Structural Validation (NMR): The regioselectivity of Step 2 is definitively proven via ¹H-NMR spectroscopy. The starting 2-thione exhibits a broad downfield signal (approx. 13.0–14.0 ppm) corresponding to the -NH/-SH tautomeric proton. Successful S-alkylation is confirmed by the complete disappearance of this proton and the simultaneous appearance of sharp aliphatic signals (e.g., a singlet at ~2.6 ppm for an S-CH₃ group)[3].
Reagents and Safety Precautions
-
Reagents: 2-Aminoacetophenone (≥98%), Potassium thiocyanate (KSCN), Hydrochloric acid (37%), Potassium carbonate (anhydrous K₂CO₃), N,N-Dimethylformamide (DMF, anhydrous), Alkyl halides (e.g., Methyl iodide, Ethyl bromide, Benzyl chloride).
-
Safety: Alkylating agents (especially Methyl iodide) are highly volatile, toxic, and suspected carcinogens. All procedures involving these reagents must be conducted in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).
Step-by-Step Methodologies
Protocol A: Synthesis of the 4-Methylquinazoline-2(1H)-thione Core
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminoacetophenone (1.35 g, 10.0 mmol) in 30 mL of absolute ethanol.
-
Addition: Add potassium thiocyanate (1.46 g, 15.0 mmol) to the stirring solution, followed by the slow, dropwise addition of concentrated HCl (2.0 mL). Note: The addition of HCl is exothermic; perform this step cautiously.
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4–6 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate, 3:1 v/v).
-
Work-up: Once complete, cool the mixture to room temperature and pour it over 100 g of crushed ice. Stir vigorously for 30 minutes to induce precipitation.
-
Isolation: Filter the resulting solid under vacuum, wash thoroughly with cold distilled water (3 × 20 mL) to remove unreacted KSCN and acid, and dry in a vacuum oven at 50 °C.
-
Purification: Recrystallize the crude product from hot ethanol to afford pure 4-methylquinazoline-2(1H)-thione as a pale yellow solid.
Protocol B: Regioselective S-Alkylation
-
Deprotonation: In a 100 mL round-bottom flask, dissolve 4-methylquinazoline-2(1H)-thione (0.88 g, 5.0 mmol) in anhydrous DMF (15 mL). Add finely powdered, anhydrous K₂CO₃ (0.83 g, 6.0 mmol). Stir the suspension at room temperature for 20 minutes to ensure complete formation of the thiolate anion.
-
Alkylation: Place the flask in a water bath (to control mild exotherms). Add the chosen alkyl halide (5.5 mmol) dropwise over 5 minutes.
-
Reaction: Stir the mixture at the designated temperature (see Table 1) for 2–4 hours. Monitor via TLC (Eluent: Dichloromethane/Methanol, 95:5 v/v).
-
Quenching: Pour the reaction mixture into 50 mL of ice-cold water. The 2-alkylthio-4-methylquinazoline derivative will precipitate immediately.
-
Isolation: Filter the precipitate, wash with cold water (3 × 15 mL) to remove DMF and inorganic salts, and dry under vacuum.
-
Purification: Recrystallize from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to achieve >98% purity.
Quantitative Data & Reaction Optimization
The following table summarizes the optimized reaction conditions and quantitative yields for various S-alkylated derivatives synthesized using Protocol B.
| Alkylating Agent (R-X) | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (S:N) |
| Methyl Iodide | K₂CO₃ / DMF | 25 | 2.0 | 88 | >99:1 |
| Ethyl Bromide | K₂CO₃ / DMF | 25 | 3.0 | 85 | >99:1 |
| Benzyl Chloride | K₂CO₃ / DMF | 60 | 4.0 | 82 | >99:1 |
| Allyl Bromide | K₂CO₃ / DMF | 25 | 2.5 | 86 | >99:1 |
Table 1. Optimization parameters and yields for the S-alkylation of 4-methylquinazoline-2(1H)-thione. Yields represent isolated, purified products.
References
- Source: clockss.
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)
- Source: researchgate.
- Source: researchgate.
Sources
Application Note: Microwave-Assisted Synthesis of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline
Executive Summary
The quinazoline scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as the core structure for kinase inhibitors, antimicrobial agents, and antineoplastic drugs. The target compound, 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline , features specific functionalization that is highly valuable for structure-activity relationship (SAR) profiling.
This application note details a highly optimized, two-step Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating and green solvent systems (PEG-600), this methodology drastically reduces reaction times from several hours to mere minutes while significantly suppressing thermodynamic byproducts.
Mechanistic Rationale & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why a protocol works, rather than just how to execute it. This workflow is built on two fundamental chemical principles:
-
Dielectric Heating vs. Convective Heating: Classical thermal condensation relies on conduction, which often creates thermal gradients and localized overheating at the vessel walls, leading to the decomposition of sensitive methoxy-aromatic intermediates 1. Microwave irradiation directly couples with the dipoles of the reagents and the PEG-600 solvent (which possesses an excellent microwave loss tangent, ). This provides instantaneous, uniform internal heating that easily overcomes the high activation energy barrier required for the initial cyclothiocarbamation step 2.
-
HSAB Theory in Regioselective Alkylation: The intermediate 6-methoxy-4-methylquinazoline-2(1H)-thione exists in a tautomeric equilibrium (thione thiol). The addition of a mild base ( ) selectively deprotonates the thiol ( ) to form a thiolate anion. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the thiolate is a "soft" nucleophile. It preferentially attacks the "soft" electrophilic carbon of ethyl bromide, driving strictly S-alkylation over N-alkylation 3.
Reaction Pathways & Experimental Workflow
Figure 1: Two-step microwave-assisted chemical synthesis pathway.
Figure 2: Physical laboratory workflow for the MAOS protocol.
Reagents & Equipment Specifications
-
Starting Materials: 2-Amino-5-methoxyacetophenone (98%), Thiourea (99%), Ethyl bromide (99%).
-
Solvents & Catalysts: Polyethylene glycol 600 (PEG-600), Anhydrous Potassium Carbonate ( ), Absolute Ethanol, HPLC-grade Ethyl Acetate.
-
Equipment: Dedicated single-mode microwave synthesizer (e.g., CEM Discover SP or Anton Paar Monowave 400) equipped with an IR temperature sensor and dynamic pressure monitoring. 10 mL heavy-walled borosilicate microwave vials with Teflon-lined crimp caps.
Self-Validating Step-by-Step Protocol
Step A: Synthesis of 6-Methoxy-4-methylquinazoline-2(1H)-thione
-
Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-amino-5-methoxyacetophenone (1.0 mmol, 165 mg) and thiourea (1.2 mmol, 91 mg).
-
Solvent Addition: Add 2.0 mL of PEG-600. Note: PEG-600 acts as both a phase-transfer catalyst and a microwave-absorbing green solvent.
-
Irradiation: Seal the vial. Program the microwave synthesizer to reach 130°C with a 2-minute ramp time, holding at 130°C for 15 minutes. Set the power to dynamic mode (maximum 150 W) with high-speed stirring.
-
Self-Validation Check (IPC): Monitor the real-time pressure curve on the reactor interface. A stable pressure plateau after 5 minutes indicates successful water/ammonia evolution and reaction completion. TLC (Hexane:EtOAc 7:3) will show the disappearance of the starting material ( ) and the appearance of a highly UV-active intermediate spot ( ).
-
Workup: Cool the vial to 40°C using compressed air. Pour the mixture into 10 mL of crushed ice water. A pale-yellow precipitate will immediately form. Filter under vacuum, wash with cold water, and dry to obtain the thione intermediate.
Step B: Regioselective S-Ethylation
-
Preparation: Transfer the dried intermediate (approx. 0.85 mmol) to a clean 10 mL microwave vial. Add anhydrous (1.5 mmol, 207 mg) and 2.0 mL of absolute ethanol.
-
Alkylation: Add ethyl bromide (1.0 mmol, 75 L) dropwise. Seal the vial tightly.
-
Irradiation: Irradiate in the microwave synthesizer at 80°C for 10 minutes (Dynamic power, max 100 W).
-
Self-Validation Check (IPC): Visual inspection is key here. The initial yellow thione suspension will transition to a nearly clear solution as the soluble thiolate forms, followed by the precipitation of fine, white KBr salts as the alkylation proceeds.
-
Workup & Purification: Quench the reaction with 10 mL of ice water. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. Recrystallize the crude residue from hot ethanol to yield pure 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline.
Quantitative Data & Analytical Validation
The microwave-assisted methodology demonstrates vast superiority over conventional thermal refluxing, as summarized in the table below.
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (MAOS) | Improvement Factor |
| Step A: Time | 6.0 Hours | 15.0 Minutes | 24x Faster |
| Step A: Yield | 62% | 89% | +27% |
| Step B: Time | 4.5 Hours | 10.0 Minutes | 27x Faster |
| Step B: Yield | 68% | 93% | +25% |
| Overall Purity (HPLC) | 88% (Requires Column Chroma.) | >98% (Recrystallization only) | Significant |
| E-Factor (Waste) | High (Volatile organic solvents) | Low (PEG-600, Ethanol) | Greener Profile |
Expected Analytical Signatures for Validation:
-
H NMR (400 MHz, CDCl ): 7.75 (d, 1H, Ar-H), 7.40 (dd, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 3.95 (s, 3H, -OCH ), 3.30 (q, 2H, -S-CH -), 2.85 (s, 3H, Ar-CH ), 1.45 (t, 3H, -CH ).
-
LC-MS (ESI+): Calculated for C H N OS [M+H] m/z 235.09; Found m/z 235.10.
References
- Asian Journal of Chemistry (2012).
- ResearchGate / Taylor & Francis (Tandfonline) (2013).
- PubMed Central (PMC) (2023).
Sources
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline
Welcome to the Technical Support Center for the synthesis of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline (CAS: 371927-93-4). This guide is designed for researchers, scientists, and drug development professionals encountering yield bottlenecks, regioselectivity issues, or purification challenges during quinazoline derivative synthesis[1].
Mechanistic Troubleshooting: The "Why" Behind the Chemistry
The primary challenge in synthesizing 2-alkylsulfanyl-quinazolines lies in the ambient nucleophilicity of the intermediate, 6-methoxy-4-methylquinazoline-2(1H)-thione. This intermediate exhibits lactam-lactim (thione-thiol) tautomerism, presenting two competing nucleophilic centers: the "hard" nitrogen (N1/N3) and the "soft" sulfur (C2=S)[2].
-
HSAB Theory in Action: According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, soft nucleophiles preferentially react with soft electrophiles[3]. The polarizable sulfur atom acts as a soft nucleophile, while the nitrogen acts as a hard nucleophile.
-
Causality of Reagent Selection:
-
Alkylating Agent: We strictly recommend Ethyl Iodide (EtI) over Ethyl Bromide (EtBr). Iodine is a softer leaving group, giving the ethyl carbocation softer character, which kinetically favors attack by the soft sulfur[4].
-
Base and Solvent: Mild bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) do not tightly coordinate with the sulfur, leaving it exposed for kinetic S-alkylation. Conversely, hard bases (NaOH/KOH) or protic solvents (EtOH) hydrogen-bond to the sulfur, deactivating it and thermodynamically driving the reaction toward the unwanted N-alkylated byproduct[2].
-
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints.
Protocol A: Synthesis of 6-Methoxy-4-methylquinazoline-2(1H)-thione
-
Reaction Setup: Dissolve 2-amino-5-methoxyacetophenone (1.0 eq) and strictly anhydrous potassium thiocyanate (KSCN, 1.5 eq) in glacial acetic acid (0.5 M).
-
Catalysis: Add a catalytic amount of concentrated HCl (0.1 eq) dropwise.
-
Cyclization: Reflux the mixture at 110 °C for 4–6 hours[5].
-
Validation Checkpoint 1 (TLC): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the starting material (R_f ~0.6) disappears and a new, lower-running UV-active spot (R_f ~0.3) appears.
-
Workup: Cool to room temperature, pour into crushed ice, and neutralize with aqueous ammonia to precipitate the product.
-
Validation Checkpoint 2 (LC-MS): Filter, wash with distilled water, and analyze the crude solid. LC-MS must confirm the intermediate mass [M+H]⁺ = 207.
Protocol B: Regioselective S-Ethylation (Target Synthesis)
-
Preparation: Dissolve the thione intermediate from Protocol A (1.0 eq) in anhydrous, degassed DMF (0.2 M concentration) under an inert Argon atmosphere.
-
Deprotonation: Add anhydrous K₂CO₃ (1.2 eq) and stir at room temperature for 15 minutes. The solution will turn a vibrant yellow.
-
Alkylation: Place the flask in an ice bath (0–5 °C). Add Ethyl Iodide (1.05 eq) dropwise over 10 minutes. Crucial: Do not exceed 1.05 eq to prevent over-alkylation.
-
Validation Checkpoint 3 (Visual & LC-MS): Remove the ice bath and stir for 2 hours. The reaction is self-validating when the yellow thione solution turns pale/colorless. LC-MS of the crude must show a single major peak at [M+H]⁺ = 235.
-
Purification: Quench with ice water, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and purify via silica gel column chromatography.
Frequently Asked Questions (FAQs)
Q: My LC-MS shows two distinct peaks with the exact same mass (m/z 235[M+H]⁺). What happened? A: You have generated a mixture of the S-alkylated target and the N-alkylated byproduct. This indicates your reaction conditions shifted toward thermodynamic control (e.g., excess heat, hard base, or protic solvent). Switch to K₂CO₃/DMF at 0–25 °C to restore kinetic S-alkylation[2].
Q: Why is my cyclization yield (Protocol A) consistently below 50%? A: Incomplete cyclization leaves the acyclic thiourea intermediate. Ensure your KSCN is completely anhydrous. The reaction requires strict acidic catalysis (HCl) and sufficient reflux time to drive the equilibrium toward the closed quinazoline ring[5].
Q: I am seeing a mass of [M+16] (m/z 251) in my final product. How do I prevent this? A: This indicates oxidation of the sulfide to a sulfoxide. Alkyl sulfides are highly susceptible to aerial oxidation. Degas your DMF by sparging with Argon for 15 minutes prior to the reaction, and store the final purified product under inert gas at -20 °C.
Quantitative Data Summaries
The table below summarizes the causality between reaction conditions and the resulting regioselectivity, demonstrating why Protocol B is the optimal path.
| Base | Solvent | Alkylating Agent | Temperature | S-Alkylation (%) | N-Alkylation (%) | Overall Yield (%) |
| KOH | EtOH | EtBr | 80 °C (Reflux) | 15% | 70% | 85% |
| NaH | THF | EtI | 25 °C | 40% | 45% | 85% |
| K₂CO₃ | DMF | EtBr | 60 °C | 65% | 20% | 85% |
| K₂CO₃ | DMF | EtI | 0–25 °C | 92% | <2% | 94% |
Process Visualizations
Troubleshooting logic tree for S- vs N-alkylation of quinazoline-2-thione.
Mechanistic synthesis pathway of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline.
References
- US Patent 8,044,068 B2 - Aminopyrrolidine compound (Reference Example 6: Synthesis of 2-chloro-6-methoxy-4-methylquinazoline).
-
Patel, P. J., et al. - Catalyst-free synthesis of imidazo[5,1-b]quinazolines and their antimicrobial activity. Journal of Molecular Structure, 1285, 135467 (2023).[Link]
-
Kaminski, K., et al. - Alkyl Thiocyanurates as Thioester Mimetics and HSAB Theory. The Journal of Organic Chemistry (ACS Publications).[Link]
Sources
Technical Support Center: Separation of N-Ethyl vs. S-Ethyl Quinazoline Isomers
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing challenges in the synthesis, isolation, and chromatographic separation of N-ethyl and S-ethyl quinazoline isomers.
Core Mechanistic Principles
When alkylating quinazoline-4(3H)-thione (or its derivatives), the intermediate thiolate anion exhibits ambident reactivity [1]. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom acts as a "soft" nucleophile, while the nitrogen (N3) acts as a "hard" nucleophile [2]. Consequently, ethylation yields two distinct constitutional isomers: 4-(ethylthio)quinazoline (S-ethyl) and 3-ethylquinazoline-4-thione (N-ethyl).
Understanding the physicochemical differences between these isomers is the key to successful chromatographic separation. The N-ethyl isomer possesses a highly polarized C=S bond, making it a strong hydrogen-bond acceptor. Conversely, the S-ethyl isomer features a lipophilic thioether moiety, significantly altering its partition coefficient (LogP) and chromatographic retention behavior.
Troubleshooting Guide & FAQs
Q: Why do my N-ethyl and S-ethyl quinazoline isomers co-elute as a single broad peak on Reverse-Phase HPLC (RP-HPLC)? A: Both isomers share the exact same molecular weight and similar core planar geometries. If the mobile phase lacks a sufficient organic modifier gradient or proper pH buffering, the subtle lipophilicity difference is masked by secondary interactions with residual silanols on the C18 column. Causality & Solution: The N-ethyl isomer is more polar due to its thione core. To resolve them, implement a shallow gradient (e.g., 5% to 60% Acetonitrile over 20 minutes) rather than an isocratic hold. Buffer the mobile phase with 0.1% Formic acid or a 10 mM Ammonium Acetate buffer (pH 5.5). The N-ethyl isomer will elute earlier than the more lipophilic S-ethyl isomer.
Q: During preparative normal-phase silica gel chromatography, my fractions contain a mixture of both isomers. How can I improve resolution? A: Using a highly polar solvent system (e.g., >50% Ethyl Acetate in Hexane) compresses the Rf values, causing co-elution. Causality & Solution: The N-ethyl isomer interacts strongly with the polar silica surface via hydrogen bonding, while the S-ethyl isomer does not. Reduce the solvent polarity by starting with a non-polar system such as 5% to 10% Ethyl Acetate in Hexanes. The S-ethyl isomer will elute first (higher Rf ), followed by the N-ethyl isomer (lower Rf ).
Q: My alkylation reaction yields predominantly the unwanted N-ethyl isomer instead of the desired S-ethyl isomer. How do I invert this ratio? A: Solvent selection dictates the solvation of the ambident anion. Aprotic solvents (like DMF or DMSO) leave the harder nitrogen atom unsolvated and highly reactive, favoring N-alkylation[3]. Causality & Solution: Switch to protic solvents. Using ethanol as the reaction solvent hydrogen-bonds with the nitrogen, sterically and electronically hindering it, thereby driving the reaction toward S-alkylation[3]. Additionally, use "soft" electrophiles like ethyl iodide over harder ones like ethyl tosylate to further favor sulfur attack.
Physicochemical & Chromatographic Data Summary
| Property / Parameter | S-Ethyl Isomer (4-(ethylthio)quinazoline) | N-Ethyl Isomer (3-ethylquinazoline-4-thione) |
| Nucleophilic Site | Sulfur (Soft) | Nitrogen N3 (Hard) |
| Polarity | Lower (Lipophilic thioether) | Higher (Polarized C=S bond) |
| RP-HPLC (C18) Elution | Later (Higher tR ) | Earlier (Lower tR ) |
| Normal-Phase Silica Rf | Higher (Elutes first) | Lower (Elutes second) |
| Favored Reaction Solvent | Protic (e.g., Ethanol) | Polar Aprotic (e.g., DMF) |
Validated Experimental Protocols
Protocol A: Analytical RP-HPLC Separation
This protocol acts as a self-validating system: the distinct retention times coupled with identical m/z values in LC-MS definitively confirm the separation and identity of the two isomers without requiring prior isolation.
-
Column Preparation: Equilibrate a C18 analytical column (e.g., 250 x 4.6 mm, 5 µm) with 95% Mobile Phase A (Water + 0.1% Formic Acid) and 5% Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Sample Preparation: Dissolve the crude isomeric mixture in a 50:50 Water:Acetonitrile solution to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.
-
Injection & Gradient: Inject 10 µL of the sample. Run a linear gradient from 5% B to 70% B over 25 minutes at a flow rate of 1.0 mL/min.
-
Detection & Validation: Monitor UV absorbance at 254 nm and 280 nm. The N-ethyl isomer will elute first. Validate the peaks by confirming an identical [M+H]+ mass for both the early and late eluting peaks via an in-line mass spectrometer.
Protocol B: Preparative Silica Gel Chromatography
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using Hexanes as the slurry solvent to ensure a uniform, bubble-free bed.
-
Loading: Dry-load the crude mixture by dissolving it in a minimal amount of dichloromethane (DCM), adding a small amount of silica gel, and evaporating the DCM. Apply this dry powder evenly to the top of the column bed.
-
Elution: Elute isocratically with 10% Ethyl Acetate in Hexanes. Maintain a steady flow rate using mild positive air pressure.
-
Fraction Collection: Collect small fractions (e.g., 15 mL). Spot fractions on a TLC plate and develop in 20% EtOAc/Hexanes. The S-ethyl isomer will appear as the top spot ( Rf≈0.6 ), while the N-ethyl isomer will appear lower ( Rf≈0.3 ).
Workflow Visualization
Reaction pathway and chromatographic separation workflow for quinazoline isomers.
References
Sources
Technical Support Center: Quinazoline Thioether Solubility Troubleshooting
Welcome to the Advanced Technical Support Center for drug discovery professionals. Quinazoline thioethers are highly privileged scaffolds, frequently utilized in the development of antimicrobial agents and targeted oncology therapeutics (e.g., EGFR inhibitors) 1. However, their planar bicyclic core and hydrophobic thioether linkage often result in high crystal lattice energies and extreme lipophilicity, leading to pervasive aqueous solubility challenges 2.
This guide provides field-proven, mechanistically grounded solutions to overcome these barriers without compromising pharmacological potency.
I. Diagnostic Workflow: Identifying the Solubility Barrier
Before applying a formulation or chemical modification strategy, you must determine whether the solubility bottleneck is driven by solvation energy (high LogP) or lattice energy (stable polymorphs).
Logical workflow for diagnosing and resolving quinazoline thioether solubility issues.
II. Troubleshooting FAQs
Q1: My newly synthesized quinazoline thioether shows excellent target inhibition in enzymatic assays but precipitates instantly in aqueous cell culture media. How do I resolve this? A1: Precipitation in biological buffers is a classic failure of kinetic solubility. The planar quinazoline rings rapidly engage in π-π stacking, driving crystallization out of supersaturated solutions. Solution: Before altering the chemical structure, utilize complexation. Hydrophilic cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can form inclusion complexes by encapsulating the hydrophobic quinazoline core within their cavity, shielding it from the aqueous environment and preventing aggregation 3. Alternatively, using a co-solvent system (e.g., 1% DMSO with Tween 80) reduces interfacial tension and stabilizes the free base in vitro 4.
Q2: We are advancing a candidate to in vivo pharmacokinetic (PK) studies, but oral bioavailability is highly erratic. Is this a permeability or solubility issue? A2: Quinazoline thioethers typically exhibit excellent membrane permeability but poor dissolution rates, classifying them as Biopharmaceutics Classification System (BCS) Class II molecules 5. Erratic PK profiles usually indicate dissolution rate-limited absorption. Solution: Formulate the compound as an Amorphous Solid Dispersion (ASD) or utilize a Self-Emulsifying Drug Delivery System (SEDDS) 2. ASDs kinetically trap the drug in a high-energy amorphous state, bypassing the thermodynamic energy required to break the crystal lattice, leading to rapid dissolution in the gastrointestinal tract .
Q3: If formulation fails, what structural modifications are proven to increase the solubility of the quinazoline scaffold without losing target affinity? A3: Structural optimization should focus on lowering LogP or disrupting molecular planarity. Introducing hydrophilic groups (e.g., amino, hydroxyl, or carboxylate moieties) at the 3-position or along the thioether side chain significantly increases aqueous solubility and can even enhance receptor binding affinity 6. Furthermore, if your molecule contains an ionizable basic nitrogen, salt formation (e.g., mesylate or hydrochloride salts) is a highly effective strategy to increase the dissolution rate .
III. Self-Validating Experimental Protocols
Protocol 1: Preparation and Validation of Amorphous Solid Dispersions (ASDs) via Spray Drying
Causality: Spray drying rapidly evaporates the solvent, kinetically trapping the quinazoline thioether in a disordered, amorphous state before it can crystallize. The addition of an amphiphilic polymer raises the glass transition temperature (Tg) and sterically prevents recrystallization during storage .
-
Solution Preparation: Dissolve the quinazoline thioether and a stabilizing polymer (e.g., HPMCAS) at a 1:3 ratio in a volatile organic solvent mixture (e.g., Dichloromethane/Methanol 80:20 v/v). Ensure complete visual dissolution.
-
Atomization: Feed the solution into a laboratory-scale spray dryer. Set the inlet temperature to 80°C–90°C (depending on solvent boiling points) and atomize using a two-fluid nozzle.
-
Secondary Drying: Collect the resulting powder and dry in a vacuum oven at 40°C for 24 hours to remove residual organic solvents.
-
Self-Validation (Critical Step): Analyze the powder using Powder X-Ray Diffraction (PXRD). A successful ASD will display a broad, featureless "halo." Validation Check: If sharp diffraction peaks are present, amorphization is incomplete or phase separation has occurred, invalidating the batch.
Protocol 2: Thermodynamic Solubility Profiling (Shake-Flask Method)
Causality: Kinetic assays (like DMSO stock dilution) often overestimate solubility due to supersaturation. The shake-flask method measures true thermodynamic equilibrium, which is critical for predicting in vivo absorption and avoiding late-stage formulation failures 3.
-
Equilibration: Add an excess amount of crystalline quinazoline thioether to 5 mL of simulated intestinal fluid (FaSSIF, pH 6.5) in a sealed glass vial.
-
Agitation: Incubate the vial in a thermostatic shaker at 37°C and 200 rpm.
-
Sampling: Withdraw 0.5 mL aliquots at 24h, 48h, and 72h. Centrifuge immediately at 14,000 rpm for 15 minutes to separate undissolved solids.
-
Quantification: Dilute the supernatant with mobile phase and quantify the dissolved drug via HPLC-UV.
-
Self-Validation (Critical Step): Compare the concentrations at 48h and 72h. Validation Check: If the concentration at 72h is significantly lower than at 48h, a solid-state transformation (e.g., precipitation of a less soluble polymorph or hydrate) has occurred. The solid pellet must be recovered and analyzed via PXRD.
IV. Quantitative Data: Comparison of Solubility Enhancement Strategies
| Solubility Strategy | Mechanism of Action | Typical Solubility Gain | Key Advantage | Primary Limitation |
| Salt Formation | Ionization of basic nitrogen, disrupting crystal lattice energy. | 10x - 100x | Chemically stable, highly scalable, and cost-effective. | Requires an ionizable center with suitable pKa . |
| Amorphous Solid Dispersions (ASDs) | Kinetic trapping of the drug in a disordered polymer matrix. | 50x - 500x | Highly effective for BCS Class II molecules with high lattice energy [](). | Susceptible to recrystallization under high heat or humidity. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic quinazoline core in a hydrophilic cavity. | 5x - 50x | Excellent for liquid formulations and in vitro enzymatic assays 3. | Requires a high excipient-to-drug ratio; bulky molecules may not fit. |
| Lipid-Based Systems (SEDDS) | Pre-dissolution in lipids; forms nano-micelles upon aqueous contact. | 10x - 100x | Bypasses the dissolution step entirely, enhancing lymphatic absorption [[2]](). | Complex manufacturing process and requires extensive stability profiling. |
V. References
-
Benchchem. Technical Support Center: Enhancing the Bioavailability of Quinazoline-4,7-diol Derivatives.2
-
ACS Publications. Synthesis, Crystal Structure, and Agricultural Antimicrobial Evaluation of Novel Quinazoline Thioether Derivatives Incorporating the 1,2,4-Triazolo[4,3-a]pyridine Moiety.1
-
Research Journal of Pharmacy and Technology (RJPT). Technologies to Counter Poor Solubility Issues: A Review.3
-
National Institutes of Health (NIH) / PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.5
-
International Journal of Pharmaceutical Sciences (IJPS). Quinazolinone Synthetic Strategies and Medicinal Significance: A review.6
-
PharmaFocus Asia. Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs.4
-
Drug Development & Delivery. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Removing Unreacted Ethyl Bromide from Quinazoline Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted ethyl bromide from quinazoline reaction mixtures. As professionals in drug development and organic synthesis, we understand that efficient and complete purification is paramount to achieving high-purity compounds and reliable downstream data. This document is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of unreacted ethyl bromide critical?
A1: Complete removal of ethyl bromide, a reactive alkylating agent, is essential for several reasons:
-
Product Purity: Residual ethyl bromide compromises the purity of the final quinazoline product, which can significantly impact analytical results, biological assays, and subsequent synthetic steps.
-
Toxicity and Safety: Ethyl bromide is toxic and a potential carcinogen; its presence in a final compound, especially for pharmaceutical applications, is unacceptable.[1][2] Handling and storage of the purified product are also safer without this volatile and hazardous impurity.[3]
-
Reaction Integrity: If the purified quinazoline derivative is used in further reactions, the leftover ethyl bromide can act as an unwanted electrophile, leading to undesired side products and reduced yields.[4]
Q2: What are the primary methods for removing residual ethyl bromide?
A2: The choice of method depends on the scale of your reaction, the physical properties of your quinazoline product, and the quantity of ethyl bromide remaining. The most effective methods exploit the significant differences in physical and chemical properties between ethyl bromide and the typically solid, higher molecular weight quinazoline product. The main strategies are:
-
Distillation/Evaporation under Reduced Pressure: Best for removing large quantities of the volatile ethyl bromide.
-
Aqueous Workup (Liquid-Liquid Extraction): A standard and highly effective method for most scales.
-
Chemical Quenching (Scavenging): Involves adding a reagent to chemically react with and neutralize the excess ethyl bromide.
-
Column Chromatography: A high-resolution technique ideal for removing trace amounts and purifying the final product simultaneously.[5][6]
Q3: How can I monitor the removal of ethyl bromide during the purification process?
A3: Monitoring is crucial for ensuring the process is complete.
-
Thin-Layer Chromatography (TLC): While ethyl bromide itself is too volatile to be reliably visualized on a standard TLC plate, you can monitor the disappearance of any low-Rf (retention factor) byproducts that might have formed from it. The primary use of TLC here is to track the purification of your main quinazoline product.
-
Gas Chromatography (GC): This is the most direct and sensitive method for detecting volatile organic compounds like ethyl bromide. A GC analysis of an aliquot from the organic layer can quantitatively determine its presence.
-
Proton NMR (¹H NMR): The characteristic ethyl group signal (a quartet around 3.5 ppm and a triplet around 1.7 ppm) is a clear indicator of ethyl bromide. Acquiring a crude NMR of your reaction mixture before and after purification can confirm its removal.
Troubleshooting Guides & In-Depth Protocols
Issue 1: Significant Amount of Ethyl Bromide Remains After Solvent Evaporation
This situation is common, especially when a large excess of ethyl bromide is used to drive the reaction to completion. The low boiling point of ethyl bromide (38.4°C) makes it highly volatile, but it can co-distill with common reaction solvents like dichloromethane (DCM) or be trapped within a crude solid.[2][7][8]
Solution A: Simple Distillation or Rotary Evaporation
This method leverages the high volatility of ethyl bromide compared to the typically high-boiling quinazoline derivatives.
Causality: The large difference in vapor pressure between ethyl bromide and the aromatic quinazoline core allows for selective removal of the more volatile component through the application of heat and/or vacuum.
Protocol: Post-Reaction Distillation
-
Initial Setup: If your reaction solvent has a boiling point significantly higher than ethyl bromide (e.g., DMF, DMSO), you can perform a simple distillation at atmospheric or reduced pressure to remove the ethyl bromide first.
-
Temperature Control: Gently heat the reaction flask. For a solvent like THF (boiling point ~66°C), carefully raising the temperature to ~50-60°C will preferentially remove the ethyl bromide. Use a condenser to collect the distillate.
-
Rotary Evaporation: For lower-boiling solvents (e.g., DCM, Acetone), after the reaction is complete, concentrate the mixture on a rotary evaporator. The ethyl bromide will co-evaporate with the solvent. To ensure complete removal, after the bulk solvent is gone, you can re-dissolve the crude residue in a small amount of a volatile solvent like DCM and evaporate again. This process effectively "chases" the last traces of ethyl bromide out of the crude material.
Solution B: Aqueous Workup and Liquid-Liquid Extraction
This is the most robust and common method for separating the organic-soluble product from water-soluble materials and the largely water-immiscible ethyl bromide.
Causality: Quinazoline derivatives are typically hydrophobic and will preferentially remain in an organic solvent. Ethyl bromide is only slightly soluble in water and will also be in the organic layer, but subsequent washes help remove any water-soluble byproducts.[2][3] The primary goal here is to prepare the mixture for further purification.
Workflow: Standard Aqueous Extraction
Caption: Aqueous Workup Workflow
Protocol: Detailed Liquid-Liquid Extraction
-
Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, DCM). This ensures the product is fully dissolved and lowers the viscosity.[9]
-
First Wash: Add an equal volume of water. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Separation: Allow the layers to fully separate. Drain the organic layer (the bottom layer if using DCM, the top layer if using ethyl acetate).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove dissolved water from the organic layer and break up any minor emulsions.[10]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and concentrate the organic solvent under reduced pressure. The remaining ethyl bromide will be removed with the solvent.
Issue 2: Trace Amounts of Ethyl Bromide Detected by NMR or GC After Workup
Even after a standard workup, trace amounts of the highly soluble ethyl bromide can remain, especially if trapped in a viscous oil or amorphous solid.
Solution A: Chemical Quenching (Scavenging)
This method uses a nucleophile to irreversibly react with the electrophilic ethyl bromide, converting it into a more polar, easily removable salt.
Causality: Ethyl bromide is an excellent substrate for Sₙ2 reactions.[11] By adding a nucleophile (a "scavenger"), the ethyl bromide is consumed in a chemical reaction, forming a new, non-volatile compound. Water-soluble nucleophiles are particularly effective as the resulting product can be removed with a simple aqueous wash.[12]
Protocol: Quenching with an Amine
-
Choose a Scavenger: A secondary amine like diethylamine or a primary amine like propylamine can be used. These are nucleophilic enough to react with ethyl bromide.
-
Addition: After the primary reaction to form the quinazoline is complete (as monitored by TLC), add a slight excess (1.1-1.5 equivalents relative to the excess ethyl bromide) of the scavenger amine directly to the reaction flask.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (40°C) for 1-2 hours to ensure the quenching reaction goes to completion.
-
Workup: Proceed with the standard aqueous workup as described above. The resulting triethyl- or ethylpropylammonium bromide salt is highly water-soluble and will be completely removed in the aqueous washes.
Solution B: Purification by Column Chromatography
This is the definitive method for removing trace impurities and obtaining a highly pure final product.
Causality: Silica gel chromatography separates compounds based on their polarity. The quinazoline product, with its heterocyclic nitrogen atoms, is significantly more polar than the nonpolar ethyl bromide. Ethyl bromide will elute very quickly with the nonpolar solvent front, while the desired product will be retained on the column and can be eluted later with a more polar solvent system.[5][6]
Protocol: Silica Gel Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using an appropriate nonpolar solvent (e.g., hexane or a 95:5 mixture of hexane:ethyl acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of the column solvent or DCM. Adsorb this mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.
-
Elution: Begin eluting the column with the nonpolar solvent. The ethyl bromide will travel down the column with the solvent front and be collected in the first fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute your quinazoline product.
-
Monitor: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Data & Method Summary
Table 1: Comparative Physical Properties
| Property | Ethyl Bromide | Representative Quinazoline Derivative (e.g., 2-phenylquinazoline) | Rationale for Separation |
| Formula | C₂H₅Br[13] | C₁₄H₁₀N₂ | Significant difference in size and polarity. |
| Molecular Weight | 108.97 g/mol [7] | 206.24 g/mol | Drastically different molecular weights. |
| Boiling Point | 38.4 °C[2][7] | > 300 °C (estimated) | Large difference allows for easy separation by distillation/evaporation. |
| Appearance | Colorless liquid[13] | Typically a crystalline solid[14] | Different physical states at room temperature. |
| Solubility in Water | Slightly soluble (~9 g/L)[15] | Generally insoluble | Facilitates separation by liquid-liquid extraction. |
| Solubility | Miscible with most organic solvents[15][16] | Soluble in polar organic solvents (DCM, EtOAc, THF) | Both are soluble in the reaction/extraction solvent, but their differing polarity allows for chromatographic separation. |
Table 2: Comparison of Removal Methodologies
| Method | Best For | Efficiency | Speed | Key Advantage |
| Distillation/Evaporation | Large excess (>10 mol%) | High for bulk removal | Fast | Removes both solvent and impurity simultaneously. |
| Aqueous Workup | Standard procedure for all scales | Good | Moderate | Removes water-soluble byproducts in addition to preparing the sample for final purification. |
| Chemical Quenching | Small to moderate excess | Very High | Moderate | Irreversibly removes the electrophile, preventing side reactions. |
| Column Chromatography | Trace amounts (<1-2 mol%) | Excellent | Slow | Provides the highest purity final product. |
Decision Workflow for Purification
Caption: Purification Strategy Decision Flowchart
References
- CD Chemical. (n.d.). Bromoethane, also known as ethyl bromide, is a colorless, volatile, flammable liquid with a strong o.
-
Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Bromoethane. Retrieved from [Link]
-
ResearchGate. (2024). An Illustrated Review on Chemical Properties, Synthetic Methods and Biological Activities of Quinazolines. Retrieved from [Link]
-
Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of ethyl bromide. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Preparation of Ethyl Bromide. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethyl bromide (CAS 74-96-4). Retrieved from [Link]
-
Suryoday Interpharma LLP. (n.d.). Ethyl-Bromide. Retrieved from [Link]
-
Brainly.in. (2018). Lab method of ethyl bromide chemical reaction. Retrieved from [Link]
-
Nanjing Chemical Material Corp. (n.d.). How Is Ethyl Bromide Prepared From Ethyl Alcohol. Retrieved from [Link]
-
Merck Index. (n.d.). Ethyl Bromide. Retrieved from [Link]
-
MDPI. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Encyclopedia. Retrieved from [Link]
- Weston, F. E. (1915). The Preparation of Ethyl Bromide. Journal of the Chemical Society, Transactions.
- BenchChem. (2025). Technical Support Center: Removal of Unreacted Bromine from Synthesis Mixtures.
-
LookChem. (n.d.). Purification of Ethyl bromide. Chempedia. Retrieved from [Link]
-
PMC. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Liquid Extraction. Retrieved from [Link]
-
PMC. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Retrieved from [Link]
-
Pearson+. (n.d.). (A true story.) Chemistry lab students added an excess of ethylma.... Study Prep. Retrieved from [Link]
-
PMC. (n.d.). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Liquid-Liquid Extraction. Retrieved from [Link]
-
Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Retrieved from [Link]
-
TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]
-
MDPI. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
Quora. (2016). Ethyl bromide reacts with excess of NH3. What is the final product?. Retrieved from [Link]
-
Taylor & Francis. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Retrieved from [Link]
-
IntechOpen. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation Mechanisms for Ethyl Chloride and Ethyl Bromide under Atmospheric Conditions. Retrieved from [Link]
-
UW Tacoma. (n.d.). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. Retrieved from [Link]
-
Fiveable. (2025). Ethyl Bromide Definition. Retrieved from [Link]
-
Filo. (2025). Question 26 Fo The final product formed when ethyl bromide is treated wi... Retrieved from [Link]
-
PMC. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [Link]
Sources
- 1. CAS 74-96-4: Ethyl bromide | CymitQuimica [cymitquimica.com]
- 2. Ethyl Bromide [drugfuture.com]
- 3. ETHYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. quora.com [quora.com]
- 5. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ethyl Bromide [landingkeji.com]
- 8. Suryoday Interpharma LLP - Ethyl-Bromide [suryodayinterpharm.com]
- 9. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fiveable.me [fiveable.me]
- 12. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 13. Bromoethane - Wikipedia [en.wikipedia.org]
- 14. Quinazoline - Wikipedia [en.wikipedia.org]
- 15. Ethyl Bromide|Bromoethane|China|CAS 74-96-4|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]
- 16. Bromoethane, also known as ethyl bromide, is a colorless, volatile, flammable liquid with a strong o|News|News [codchem.com]
Technical Support Center: 4-Methylquinazoline Alkylation Workflows
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the complex regioselectivity and steric challenges inherent in functionalizing the 4-methylquinazoline scaffold.
Due to the ambident nature of the quinazoline ring and the intense spatial crowding caused by the C4-methyl group, standard alkylation protocols often fail, yielding complex mixtures or unreacted starting materials. This guide breaks down the thermodynamic and kinetic causality behind these failures and provides self-validating, field-proven methodologies to overcome them.
Mechanistic Overview: The Steric and Electronic Battlefield
Before troubleshooting, we must understand the molecule's reactivity profile. The C4-methyl group is highly acidic (pKa ~25-28) because its deprotonation yields a resonance-stabilized aza-enolate. Concurrently, this methyl group acts as a physical shield, severely restricting electrophilic access to the adjacent N3 nitrogen.
Caption: Regioselectivity pathways in 4-methylquinazoline alkylation governed by kinetic vs thermodynamic control.
Troubleshooting Guides & FAQs
Q1: I am trying to achieve lateral alkylation (at the C4-methyl group), but I keep recovering N-alkylated byproducts and unreacted starting material. How do I force strict lateral regioselectivity?
A1: Your issue stems from using a base that is either too weak or too nucleophilic. If you use a base like K2CO3 or NaH at room temperature, the deprotonation of the C4-methyl is incomplete, allowing the neutral quinazoline nitrogens to compete for the electrophile[1].
-
The Fix: Shift to strict kinetic control using Lithium diisopropylamide (LDA) at -78 °C.
-
The Causality: LDA is a strong, non-nucleophilic base. Its bulky isopropyl groups prevent it from attacking the electron-deficient quinazoline ring. At -78 °C, LDA rapidly and irreversibly abstracts the unhindered primary protons of the C4-methyl group, forming an aza-enolate[2]. Once the carbanion is fully formed, it becomes orders of magnitude more nucleophilic than the N1/N3 nitrogens, ensuring the electrophile exclusively attacks the lateral position.
Q2: My lateral alkylation protocol works, but I am getting 30-40% di-alkylated products at the C4 position. How can I restrict this to mono-alkylation?
A2: Over-alkylation occurs because the mono-alkylated product is often more soluble and sometimes kinetically more acidic than the starting material, allowing it to compete for the remaining base.
-
The Fix: Implement a "reverse addition" protocol and strictly control stoichiometry.
-
The Causality: Instead of adding the electrophile to the enolate, slowly cannula-transfer the generated aza-enolate into a solution containing an excess of the electrophile at -78 °C. This ensures the enolate is always surrounded by the electrophile rather than unreacted base, immediately trapping it and preventing the mono-alkylated product from being deprotonated a second time[2].
Q3: I actually want to alkylate the N3 position, but the C4-methyl group is creating massive steric hindrance. Standard alkyl halides (like benzyl bromide) are failing. What are my options?
A3: The C4-methyl group projects directly into the spatial trajectory required for an electrophile to attack the N3 lone pair. To overcome this, you must change the nature of your electrophile based on Hard/Soft Acid-Base (HSAB) principles.
-
The Fix: Abandon standard alkyl halides. Use highly reactive, "hard" methylating agents like Meerwein's salt ( Me3O+BF4− ) or Dimethylformamide dimethyl acetal (DMF-DMA)[3].
-
The Causality: "Hard" electrophiles are smaller, carry a more concentrated positive charge, and react via an early transition state. This allows them to bypass the steric bulk of the C4-methyl group that would otherwise block the SN2 trajectory of a "soft" alkyl halide. DMF-DMA, in particular, acts as a specialized electrophile source that can force methylation even in sterically congested environments[3].
Caption: Spatial crowding by the C4-methyl group diverts electrophilic attack away from the N3 position.
Quantitative Data: Reagent Selection Matrix
Use the following empirically derived matrix to select the correct conditions based on your regioselectivity goals.
| Target Alkylation Site | Recommended Base / Reagent | Solvent | Temp (°C) | Expected Yield | Mechanistic Rationale |
| Lateral (C4-Methyl) | LDA (1.1 eq) | THF | -78 to 0 | 75-85% | Kinetic deprotonation; non-nucleophilic base prevents ring attack. |
| Lateral (C4-Methyl) | LiHMDS (1.1 eq) | THF | -78 to 25 | 60-70% | Softer base than LDA; better for highly sensitive electrophiles but slower enolization. |
| N1-Alkylation |
K2CO3
| DMF | 60 | 65-80% | Thermodynamic control; polar aprotic solvent favors N1 over sterically hindered N3. |
| N3-Alkylation | DMF-DMA (Solvent-free) | None | 100 | 50-65% | Hard electrophile bypasses C4-methyl steric clash via early transition state. |
| C-4 Direct (Radical) | Minisci-type Decarboxylative | H2O /DCM | 25 | 70-90% | Bypasses deprotonation entirely via radical addition if C4 is unsubstituted[4]. |
Self-Validating Experimental Protocol
Workflow: Regioselective Lateral Mono-Alkylation via Aza-Enolate
This protocol is designed to be self-validating: a distinct color change during enolate formation confirms the success of the deprotonation step before you waste expensive electrophiles.
Materials Required:
-
4-Methylquinazoline (1.0 mmol)
-
LDA (2.0 M in THF/heptane/ethylbenzene, 1.1 mmol)
-
Alkyl halide (e.g., Benzyl bromide, 1.05 mmol)
-
Anhydrous THF (10 mL)
Step-by-Step Methodology:
-
System Purging: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Causality: Aza-enolates are highly sensitive to ambient moisture, which will instantly quench the carbanion back to the starting material.
-
Substrate Solvation: Add 4-methylquinazoline (1.0 mmol) to the flask, followed by 8 mL of anhydrous THF. Stir to dissolve.
-
Kinetic Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C) and allow it to equilibrate for 10 minutes.
-
Deprotonation (Validation Step): Add LDA (1.1 mmol, 0.55 mL) dropwise via syringe down the side of the flask.
-
Self-Validation Check: The solution should immediately transition from colorless/pale yellow to a deep, persistent red or purple. This color change is the optical signature of the highly conjugated aza-enolate forming. If the solution remains pale, your LDA has degraded.
-
-
Aging: Stir at -78 °C for 30 minutes to ensure complete, irreversible deprotonation.
-
Electrophilic Trapping: Add the alkyl halide (1.05 mmol) dropwise. Causality: Keeping the electrophile equivalent close to 1.0 prevents over-alkylation.
-
Thermal Quenching: After 1 hour at -78 °C, quench the reaction by adding 2 mL of saturated aqueous NH4Cl while the flask is still in the dry ice bath.
-
Causality: Quenching at -78 °C destroys unreacted base and enolate before the system warms up. If you allow the system to warm before quenching, thermodynamic equilibration will occur, leading to ring-opening or dimerization side-reactions.
-
-
Workup: Warm to room temperature, extract with EtOAc (3 x 10 mL), wash with brine, dry over Na2SO4 , and concentrate in vacuo.
References
- Source: Beilstein Journal of Organic Chemistry (via ResearchGate)
- Alkylation of 2-substitutedquinazolin-4(3H)
- Source: Journal of the American Chemical Society (via Organic-Chemistry.org)
- Study of methylation reactions of 2-phenylquinazoline-4-tion with “soft” and “hard” methylation agents Source: E3S Web of Conferences URL
Sources
Validation & Comparative
Analytical Comparison Guide: High-Resolution ¹H NMR vs. Orthogonal Techniques for the Characterization of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline
Introduction
The structural validation of quinazoline derivatives is a critical bottleneck in preclinical drug development. For 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline (C₁₂H₁₄N₂OS), distinguishing its exact regiochemistry from potential isomers requires precise analytical techniques. This guide objectively compares the performance of high-field ¹H NMR (600 MHz) against standard-field NMR (400 MHz) and orthogonal LC-MS methods, providing researchers with a validated, self-correcting framework for structural confirmation.
Methodological Comparison: ¹H NMR vs. LC-MS for Regiochemical Assignment
While Liquid Chromatography-Mass Spectrometry (LC-MS) is highly sensitive and rapidly confirms the molecular mass ([M+H]⁺ = 249.1 m/z), it falls short in resolving regiochemistry. LC-MS cannot objectively differentiate 2-ethylsulfanyl-6-methoxy-4-methyl-quinazoline from its regioisomer, 4-ethylsulfanyl-6-methoxy-2-methyl-quinazoline.
The Causality of NMR Superiority: ¹H NMR solves this through electronic deshielding effects. The methyl group at the C-4 position is highly deshielded by the adjacent anisotropic fields of the quinazoline ring nitrogens and the aromatic core, shifting its singlet downfield to ~2.82 ppm. In contrast, a C-2 methyl group would appear further upfield. Furthermore, the exact coupling patterns of the aromatic protons (H-5, H-7, H-8) definitively map the substitution pattern on the benzene ring, a capability LC-MS lacks .
Performance Comparison: 600 MHz vs. 400 MHz Field Strength
The primary challenge in the ¹H NMR spectrum of 6-methoxyquinazolines is the spectral overlap of the H-5 and H-7 aromatic protons.
-
400 MHz (Standard Performance): At lower magnetic fields, the difference in resonance frequencies (Δν) between H-5 and H-7 is comparable to their scalar coupling constant (J). This low Δν/J ratio results in second-order effects (roofing), merging the signals into an unresolvable multiplet (~7.35 - 7.45 ppm).
-
600 MHz (High-Resolution Performance): Because chemical shift dispersion (in Hz) scales linearly with the external magnetic field (B₀) while J-coupling remains constant, a 600 MHz spectrometer increases the Δν/J ratio. This pushes the spin system into the first-order regime, cleanly resolving H-5 as a doublet (meta coupling) and H-7 as a doublet of doublets (ortho and meta coupling) .
Quantitative Data Comparison
Table 1: ¹H NMR Signal Assignments for 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline across different field strengths and solvents.
| Proton Assignment | 400 MHz (CDCl₃) | 600 MHz (CDCl₃) | 600 MHz (DMSO-d₆) | Multiplicity & Coupling (600 MHz) |
| -SCH₂CH₃ (C-2) | 1.45 ppm | 1.45 ppm | 1.38 ppm | Triplet, J = 7.3 Hz (3H) |
| -CH₃ (C-4) | 2.82 ppm | 2.82 ppm | 2.78 ppm | Singlet (3H) |
| -SCH₂CH₃ (C-2) | 3.28 ppm | 3.28 ppm | 3.22 ppm | Quartet, J = 7.3 Hz (2H) |
| -OCH₃ (C-6) | 3.95 ppm | 3.95 ppm | 3.92 ppm | Singlet (3H) |
| H-5 (Aromatic) | 7.35 - 7.45 ppm (m) | 7.25 ppm | 7.42 ppm | Doublet, J = 2.6 Hz (1H) |
| H-7 (Aromatic) | 7.35 - 7.45 ppm (m) | 7.40 ppm | 7.55 ppm | Doublet of doublets, J = 9.1, 2.6 Hz (1H) |
| H-8 (Aromatic) | 7.85 ppm | 7.85 ppm | 7.92 ppm | Doublet, J = 9.1 Hz (1H) |
*Note: At 400 MHz, H-5 and H-7 overlap into a complex multiplet, hindering precise integration and J-coupling extraction.
Solvent Optimization: CDCl₃ vs. DMSO-d₆
The choice of deuterated solvent fundamentally alters the spectral resolution of quinazoline derivatives.
-
CDCl₃: While standard and easy to evaporate, non-polar CDCl₃ allows planar quinazoline molecules to form π-π stacked aggregates at higher concentrations. This intermolecular interaction causes concentration-dependent chemical shifts and line broadening.
-
DMSO-d₆: As a highly polar, strong hydrogen-bond acceptor, DMSO-d₆ disrupts π-π stacking. This yields sharper resonance lines. Additionally, the high polarity of DMSO-d₆ deshields the aromatic protons, shifting H-5, H-7, and H-8 further downfield, which can further aid in signal separation .
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following ¹H NMR acquisition protocol incorporates strict internal validation checkpoints.
Step 1: Sample Preparation
-
Weigh precisely 5.0 mg of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline.
-
Dissolve completely in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS).
-
Validation Check: Visually inspect the NMR tube. The solution must be 100% transparent. Particulate matter creates magnetic susceptibility gradients, ruining field homogeneity and artificially broadening peaks.
Step 2: Probe Tuning and Shimming
-
Insert the sample and lock onto the deuterium frequency of CDCl₃.
-
Perform automated tuning and matching (ATM) for the ¹H channel.
-
Execute gradient shimming (TopShim).
-
Validation Check: Monitor the residual CHCl₃ solvent peak (7.26 ppm). The Full Width at Half Height (FWHH) must be < 1.0 Hz. If broader, re-shim manually using Z1 and Z2 gradients.
Step 3: Acquisition Parameters
-
Select a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems).
-
Set the number of scans (NS) to 16 and the relaxation delay (D1) to 2.0 seconds.
-
Causality Insight: A D1 of 2.0s ensures that the slowly relaxing methyl protons return to thermal equilibrium between pulses, guaranteeing quantitative integration accuracy.
Step 4: Processing and Verification
-
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz before Fourier Transformation.
-
Phase the spectrum manually (zero-order and first-order) and apply a polynomial baseline correction.
-
Reference the chemical shift to the TMS singlet at 0.00 ppm.
-
Validation Check: Integrate all peaks. The total proton integral must sum exactly to 14 protons (C₁₂H₁₄N₂OS). Any deviation indicates impurities or incomplete relaxation.
Workflow Visualization
Workflow comparing NMR field strengths and solvent effects for quinazoline structural resolution.
References
-
Title: Synthesis of Quinazoline and Quinazolinone Derivatives Source: IntechOpen URL: [Link]
- Title: US8044068B2 - Aminopyrrolidine compound (Reference Example 6: Synthesis of 2-chloro-6-methoxy-4-methylquinazoline)
-
Title: Synthesis, Characterization of Novel Quinazoline Derivatives and Antimicrobial Screening Source: TSI Journals URL: [Link]
Analytical Benchmarking: Empirical vs. In Silico 13C NMR Shift Prediction for 2-Ethylthio-6-methoxy-4-methylquinazoline
Executive Summary
Quinazoline derivatives are foundational scaffolds in modern medicinal chemistry, frequently utilized in the development of highly selective kinase inhibitors [1]. The structural verification of these highly substituted heterocycles relies heavily on 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Because the pyrimidine and benzene fused rings are acutely sensitive to electronic push-pull dynamics, accurate assignment of quaternary carbons is essential [2].
This guide objectively compares the predictive accuracy of three leading in silico NMR software platforms—ACD/Labs C-NMR Predictor , Mnova NMRPredict Desktop , and ChemDraw Professional —against empirical 13C NMR data for a specific, heavily functionalized derivative: 2-ethylthio-6-methoxy-4-methylquinazoline .
Mechanistic Context & Structural Significance
Before evaluating software performance, it is critical to understand the causality behind the chemical shifts. The quinazoline core is inherently electron-deficient. The addition of a 6-methoxy group introduces a strong +M (mesomeric) effect, significantly shielding the ortho carbons (C5 and C7) [3]. Conversely, the 4-methyl group exerts a +I (inductive) effect, subtly deshielding C4. The 2-ethylthio moiety operates via competing +M and -I effects, stabilizing the C2 position around 163–164 ppm.
Predictive algorithms must successfully calculate this complex interplay of mesomeric and inductive effects to provide accurate shift data.
Logical relationship of substituent electronic effects on the quinazoline core.
Experimental Protocol: Self-Validating NMR Acquisition
To establish a trustworthy baseline, the empirical data must be generated through a self-validating system. The following protocol details the acquisition parameters, explaining the physical causality behind each choice to ensure maximum resolution and accuracy.
Step 1: Sample Preparation
-
Action: Dissolve 25 mg of high-purity (>98% by HPLC) 2-ethylthio-6-methoxy-4-methylquinazoline in 0.6 mL of deuterated chloroform (CDCl3).
-
Causality: CDCl3 is selected over DMSO-d6 to prevent potential solvent-solute hydrogen bonding interactions that could artificially perturb the chemical shifts of the nitrogen-adjacent carbons (C2, C4). Tetramethylsilane (TMS) is added at 0.05% v/v as an internal reference (0.0 ppm).
Step 2: Instrument Calibration and Tuning
-
Action: Utilize a Bruker Avance III 600 MHz spectrometer equipped with a 5 mm CryoProbe. Tune and match the probe specifically for the 13C nucleus (150.9 MHz).
-
Causality: Precise tuning to the exact Larmor frequency of the sample ensures maximum signal-to-noise (S/N) ratio, which is vital for detecting low-abundance 13C isotopes.
Step 3: Acquisition Parameters
-
Action: Execute a standard 1D 13C pulse sequence with proton decoupling (zgpg30). Set the Relaxation Delay (D1) to 2.5 seconds and Number of Scans (NS) to 1024.
-
Causality: Quaternary carbons in the quinazoline core (C2, C4, C4a, C8a, C6) lack attached protons, resulting in significantly longer T1 relaxation times. A standard 1.0s delay would lead to signal saturation and loss of these critical peaks. A 2.5s delay ensures complete magnetization recovery between pulses.
Step 4: Data Processing and Self-Validation
-
Action: Apply an exponential window function with a line broadening (LB) of 1.0 Hz prior to Fourier Transform.
-
Self-Validation: Cross-reference the 1D 13C spectrum with 2D HSQC and HMBC spectra. HMBC correlations from the 4-methyl protons to C4 and C4a, and from the 6-methoxy protons to C6, definitively anchor the quaternary assignments, eliminating any structural ambiguity.
Workflow for empirical NMR acquisition and in silico benchmarking.
Performance Comparison: Predictive Alternatives
With the empirical baseline established and validated via 2D NMR, the target structure was processed through three predictive algorithms. The resulting chemical shifts (in ppm) and the Mean Absolute Error (MAE) for each platform are summarized below.
| Carbon Position | Empirical Shift (ppm) | ACD/Labs (ppm) | Mnova (ppm) | ChemDraw (ppm) |
| C2 | 163.8 | 164.1 | 162.5 | 165.2 |
| C4 | 166.5 | 166.2 | 165.0 | 168.1 |
| C5 | 104.2 | 105.0 | 103.8 | 106.5 |
| C6 | 158.3 | 158.5 | 157.9 | 159.0 |
| C7 | 123.6 | 124.1 | 122.8 | 125.4 |
| C8 | 129.1 | 128.8 | 129.5 | 130.2 |
| C4a | 122.4 | 123.0 | 121.9 | 124.0 |
| C8a | 146.7 | 147.1 | 145.8 | 148.5 |
| 4-CH3 | 21.8 | 21.5 | 22.0 | 21.0 |
| 6-OCH3 | 55.6 | 55.8 | 55.5 | 56.2 |
| S-CH2 | 25.4 | 25.1 | 25.8 | 26.5 |
| CH3 (ethyl) | 14.5 | 14.3 | 14.6 | 14.1 |
| Mean Absolute Error (MAE) | - | 0.38 | 0.84 | 1.62 |
Discussion & Application Insights
-
ACD/Labs C-NMR Predictor: Demonstrated the highest predictive accuracy (MAE = 0.38 ppm). Its underlying neural network approach, which is continuously trained on a massive proprietary database of experimental heterocyclic data, effectively accounts for the complex mesomeric interplay between the 6-methoxy and 2-ethylthio groups on the quinazoline core.
-
Mnova NMRPredict Desktop: Provided robust and highly usable results (MAE = 0.84 ppm) utilizing an ensemble prediction method. However, it slightly underestimated the deshielding effect at the C2 position adjacent to the sulfur atom.
-
ChemDraw Professional (ChemNMR): Exhibited the highest deviation (MAE = 1.62 ppm). Its reliance on Hierarchical Orthogonal Space Encoding (HOSE) codes often struggles with highly specific, multi-substituted fused ring systems. If an exact substructure match is absent from its local library, the algorithm defaults to generalized additive rules, which overestimates the deshielding at C4 and C2 in this specific electron-rich system.
References
-
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC National Institutes of Health (NIH) URL:[Link]
-
Carbon-13 NMR analysis of some 4-quinazolinone alkaloids and related compounds CLOCKSS Archive URL: [Link]
-
Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PMC National Institutes of Health (NIH) URL:[Link]
Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline
For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Mass spectrometry stands as a pivotal technique in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth, comparative analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline, a molecule of interest in medicinal chemistry.
In the absence of direct experimental data for this specific compound, this guide synthesizes established fragmentation principles of quinazoline derivatives, sulfur-containing heterocycles, and methoxy-substituted aromatic systems to construct a predictive fragmentation map.[1][2][3] By comparing these predictions with the known fragmentation of a simpler analogue, 2,4-dimethylquinazoline, we will illuminate the diagnostic influence of the ethylsulfanyl and methoxy substituents.[4][5] This comparative approach not only aids in the structural confirmation of the title compound but also serves as a practical framework for interpreting the mass spectra of other complex quinazoline derivatives.
The Influence of Substitution: A Comparative Fragmentation Analysis
The fragmentation of a molecule under electron ionization is fundamentally directed by its chemical structure, with bond cleavages preferentially occurring at sites that lead to the formation of more stable ions.[6] The quinazoline core, a fused benzene and pyrimidine ring system, provides a stable scaffold, and its fragmentation is heavily influenced by the nature and position of its substituents.[2][7]
Reference Compound: 2,4-Dimethylquinazoline
To appreciate the fragmentation of our target molecule, we first consider the simpler 2,4-dimethylquinazoline. Its mass spectrum is characterized by a prominent molecular ion peak, a testament to the stability of the aromatic system.[4][5] The primary fragmentation pathways involve the loss of a hydrogen radical to form a stable, resonance-delocalized cation, followed by the expulsion of a methyl radical. Subsequent fragmentation likely involves the characteristic loss of HCN from the pyrimidine ring, a common feature in the mass spectra of nitrogen-containing heterocycles.[8]
| Ion | m/z (Predicted) | Description |
| [M]•+ | 158 | Molecular Ion |
| [M-H]⁺ | 157 | Loss of a hydrogen radical |
| [M-CH₃]⁺ | 143 | Loss of a methyl radical |
| [M-H-HCN]⁺ | 130 | Loss of HCN from the [M-H]⁺ ion |
Target Compound: 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline
For 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline, we predict a more complex fragmentation pattern due to the presence of the ethylsulfanyl and methoxy groups.
Predicted Key Fragmentation Pathways:
-
Alpha-Cleavage of the Ethylsulfanyl Group: The C-S bond is a likely site for initial fragmentation.[9] Alpha-cleavage can result in the loss of an ethyl radical (•CH₂CH₃) to form a stable thionium ion, or the loss of an ethylsulfanyl radical (•SCH₂CH₃). The former is often a dominant pathway for alkyl-sulfur compounds.[10]
-
Cleavage with Rearrangement: McLafferty-type rearrangements are possible, involving the transfer of a hydrogen atom from the ethyl group to the quinazoline ring, followed by the elimination of ethene (CH₂=CH₂). This is a common fragmentation mechanism for compounds containing a sulfur atom.
-
Loss of the Methoxy Group: The methoxy group can be lost as a methyl radical (•CH₃) or as a neutral formaldehyde molecule (CH₂O) following a rearrangement. The loss of a methyl radical from a methoxy group is a well-documented fragmentation pathway.
-
Fragmentation of the Quinazoline Core: Following the initial losses from the substituent groups, the quinazoline ring system itself is expected to fragment, likely through the characteristic loss of HCN.[8]
Comparative Data Summary:
| Feature | 2,4-Dimethylquinazoline | 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline (Predicted) |
| Molecular Ion (M•⁺) | m/z 158 | m/z 248 |
| Key Initial Fragments | Loss of H• (m/z 157), Loss of CH₃• (m/z 143) | Loss of C₂H₅• (m/z 219), Loss of C₂H₄ (m/z 220), Loss of CH₃• (m/z 233) |
| Characteristic Neutral Loss | HCN (from [M-H]⁺) | HCN (from various initial fragments) |
This comparative analysis highlights how the ethylsulfanyl and methoxy groups introduce new, lower-energy fragmentation pathways that are expected to be prominent in the mass spectrum of the target compound. The presence of ions corresponding to the loss of an ethyl radical or ethene would be strong diagnostic evidence for the 2-ethylsulfanyl substituent. Similarly, the loss of a methyl radical from the molecular ion would be indicative of the methoxy group.
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways for 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline and the comparative fragmentation of 2,4-dimethylquinazoline.
Caption: Predicted fragmentation of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline.
Caption: Fragmentation of 2,4-dimethylquinazoline.
Experimental Protocol for Mass Spectrometry Analysis
To validate the predicted fragmentation patterns, a robust experimental protocol is essential. The following outlines a standard procedure for the analysis of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline using electrospray ionization tandem mass spectrometry (ESI-MS/MS), a common and powerful technique for the structural elucidation of small molecules.[11][12][13]
I. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent such as methanol or acetonitrile.[14]
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water (typically 50:50 v/v) containing 0.1% formic acid to promote protonation.[11][14]
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.
II. Instrumentation and Data Acquisition
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.[15][16]
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Sample Introduction: Infuse the sample solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min, or introduce it via a liquid chromatography (LC) system.[12][13][17]
-
MS Scan: Acquire a full scan mass spectrum (MS1) over a mass range of m/z 50-500 to identify the protonated molecular ion ([M+H]⁺).
-
MS/MS Scan: Perform a product ion scan (MS/MS) on the [M+H]⁺ ion. Select the precursor ion with an isolation width of approximately 1-2 m/z units and apply collision-induced dissociation (CID) using an inert gas like argon or nitrogen. Vary the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern.[11]
III. Data Analysis
-
Molecular Ion Confirmation: Verify the presence of the [M+H]⁺ ion in the MS1 spectrum and confirm that its measured mass corresponds to the calculated exact mass of the protonated molecule.
-
Fragment Ion Identification: Analyze the MS/MS spectrum to identify the major fragment ions.
-
Fragmentation Pathway Elucidation: Propose fragmentation pathways based on the observed neutral losses and the structures of the fragment ions. Compare these experimental findings with the predicted fragmentation patterns outlined in this guide. Accurate mass measurements of the fragment ions are crucial for determining their elemental compositions and increasing the confidence in the proposed fragmentation mechanisms.
The following workflow diagram illustrates the experimental process:
Caption: Experimental workflow for MS analysis.
By adhering to this comprehensive guide, researchers can confidently approach the mass spectrometric analysis of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline and related compounds. The combination of predictive fragmentation analysis, comparative data, and a robust experimental protocol provides a powerful toolkit for the unambiguous structural elucidation of novel chemical entities, accelerating the pace of discovery in drug development and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
